Griseofulvin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-RBHXEPJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
| Record name | GRISEOFULVIN | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID8020674 | |
| Record name | Griseofulvin | |
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Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid | |
| Record name | GRISEOFULVIN | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L | |
| Record name | GRISEOFULVIN | |
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Color/Form |
STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID | |
CAS No. |
126-07-8, 2884-22-2 | |
| Record name | GRISEOFULVIN | |
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| Record name | rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
428 °F (NTP, 1992), 220 °C | |
| Record name | GRISEOFULVIN | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical and Scientific Context of Griseofulvin Discovery and Initial Characterization
Isolation and Identification from Fungal Species
The initial breakthrough in Griseofulvin (B1672149) research was its isolation from a soil fungus, a discovery that opened the door to its chemical and biological exploration.
In 1939, Oxford and his colleagues first isolated this compound from the fungus Penicillium griseofulvum. dtu.dkwikipedia.orgfrontiersin.orgtaylorandfrancis.com This discovery was a pivotal moment, identifying a natural source for a compound that would later prove to have significant biological activity. dtu.dkwikipedia.orgfrontiersin.orgtaylorandfrancis.com While Penicillium griseofulvum remains the primary and industrial source for this compound production, the compound has since been isolated from other fungal species, including those in the genera Penicillium, Xylaria, Abieticola, and Stachybotrys. frontiersin.orgnih.gov In 1946, a substance known as the "curling factor" for its ability to cause curling of fungal hyphae was isolated from P. janczewskii, and it was later confirmed in 1947 that this was, in fact, this compound. dtu.dk
This compound is classified as a polyketide, a diverse group of secondary metabolites produced by fungi, bacteria, and plants. dtu.dknih.govresearchgate.net Its biosynthesis begins with the assembly of a heptaketide backbone from one acetyl-CoA and six malonyl-CoA molecules, a process initiated by a non-reducing polyketide synthase (NR-PKS) enzyme. nih.govresearchgate.net The intricate biosynthetic pathway involves several enzymatic steps, including cyclization to form a benzophenone (B1666685) intermediate, methylation, chlorination, and oxidative coupling to create the characteristic spirocyclic grisan core of the molecule. nih.govresearchgate.netacs.org The final steps involve reduction and further methylation to yield the active this compound compound. wikipedia.orgnih.govresearchgate.net
The initial discovery of this compound was quickly followed by the recognition of its potent antifungal properties. dtu.dkmdpi.com Early studies demonstrated its effectiveness against a range of dermatophytic fungi, which are responsible for common skin, hair, and nail infections in both humans and animals. nih.govebi.ac.uk In 1958, a significant milestone was reached when it was reported that orally administered this compound successfully treated ringworm infections in guinea pigs. dtu.dktaylorandfrancis.com This finding was a crucial step that propelled the development of this compound as a systemic antifungal drug for treating dermatophytosis in humans. dtu.dk
Identification of this compound as a Polyketide Metabolite
Evolution of this compound Research Paradigms
The scientific understanding and application of this compound have evolved significantly since its initial discovery. What was once viewed through a narrow lens as a simple antibiotic has now emerged as a molecule with a broader and more complex pharmacological profile.
Transition from Antibiotic to Antifungal Classification
Initially, this compound was considered an antibiotic due to its microbial origin and inhibitory effects on fungal growth. frontiersin.org However, as research progressed, its specific and potent activity against dermatophytic fungi became the defining characteristic of its therapeutic use. nih.gov This led to its primary classification as an antifungal agent, a category where it has remained a cornerstone for decades. nih.govnih.gov
Expansion to Multifunctional Pharmacological Applications
In recent decades, research has unveiled a surprising array of pharmacological activities for this compound, extending far beyond its antifungal properties. nih.govnih.gov Scientific investigations have revealed its potential as an anti-inflammatory, antiviral, and antitumor agent. frontiersin.orgnih.gov Studies have shown that this compound can inhibit the proliferation of various cancer cell types by disrupting mitosis and inducing cell death. dtu.dknih.gov Furthermore, it has demonstrated the ability to inhibit the replication of the hepatitis C virus. nih.govnih.gov More recent research has even explored its potential in cardiovascular applications, noting its ability to cause vasodilation and improve capillary blood flow, as well as its potential therapeutic applications for COVID-19. nih.govresearchgate.net
Biosynthetic Pathways and Genetic Basis of Griseofulvin Production in Fungi
Elucidation of Griseofulvin (B1672149) Biosynthetic Gene Cluster (gsf BGC)
Role of Nonreducing Polyketide Synthase (gsfA) in Heptaketide Backbone Formation
The biosynthesis of this compound is initiated by a nonreducing polyketide synthase (NR-PKS) encoded by the gsfA gene. nih.govmdpi.comnih.gov This multi-domain enzyme is responsible for the formation of the initial heptaketide backbone. nih.govmdpi.comnih.gov The process begins with an acetyl-CoA starter unit, to which six malonyl-CoA extender units are sequentially added. nih.govresearchgate.netwikipedia.org The GsfA enzyme, which includes domains such as a starter unit ACP transacylase (SAT), ketosynthase (KS), malonyl-CoA-ACP transacylase (AT), product template (PT), and an acyl carrier protein (ACP), catalyzes this iterative process. mdpi.comnih.gov Unlike many other polyketide synthases, GsfA lacks a thioesterase (TE) domain for product release. tandfonline.comfrontiersin.org Instead, its PT domain is believed to mediate the cyclization of the aromatic rings to form the benzophenone (B1666685) intermediate. mdpi.comresearchgate.net The deletion of the gsfA gene completely halts this compound production, underscoring its critical role in initiating the entire biosynthetic cascade. mdpi.comresearchgate.net
O-Methyltransferases (gsfB and gsfC) and Phenolic Methylation
Following the formation of the benzophenone backbone by GsfA, two O-methyltransferases, GsfB and GsfC, come into play. nih.govmdpi.comnih.gov These enzymes are responsible for the methylation of phenolic hydroxyl groups on the benzophenone intermediate. nih.govmdpi.comnih.gov Specifically, GsfB acts as a 3-OH methyltransferase, while GsfC is responsible for methylation at the 9-OH position. nih.gov These methylation steps are crucial as they prevent the spontaneous dehydration of the benzophenone intermediate into a xanthone, a shunt product. nih.gov The sequential action of GsfB and GsfC leads to the formation of griseophenone (B13407120) C. nih.govmdpi.comnih.gov
Halogenase (gsfI) and Chlorination Events
A key step in the this compound biosynthetic pathway is the incorporation of a chlorine atom, a reaction catalyzed by the flavin-dependent halogenase GsfI. nih.gov This enzyme specifically chlorinates griseophenone C to produce griseophenone B. nih.govmdpi.comnih.gov The timing of this chlorination event occurs before the formation of the characteristic grisan ring structure. dtu.dk The essential nature of GsfI is highlighted by the fact that its deletion, much like the deletion of gsfA, completely disrupts the synthesis of this compound. nih.govmdpi.comresearchgate.net
Phenol (B47542) Oxidative Activity (gsfF) and Grisan Core Formation
The formation of the distinctive spirocyclic grisan core of this compound is a pivotal step catalyzed by the cytochrome P450 enzyme, GsfF. nih.govdtu.dk This enzyme facilitates a phenol oxidative coupling reaction on griseophenone B, leading to the formation of the grisan scaffold. nih.govmdpi.comnih.gov The mechanism is thought to involve either a di-radical coupling or an arene oxide intermediate. dtu.dknih.gov The resulting product is desmethyl-dehydrothis compound. nih.gov
Stereoselective Reduction Steps and Final this compound Synthesis
The final stages of this compound biosynthesis involve a series of reduction and methylation steps. The enoylreductase GsfE catalyzes the stereospecific reduction of dehydrothis compound (B194194) to yield this compound. nih.govmdpi.comdtu.dk Another O-methyltransferase, GsfD, is responsible for methylation at the 5-OH position. nih.govnih.gov The final step is a stereoselective reduction of the olefin in dehydrothis compound by NADPH, which ultimately affords the final this compound molecule. wikipedia.orgscribd.com
Fungal Producers Beyond Penicillium griseofulvum
While Penicillium griseofulvum is the namesake producer of this compound, it is by no means the sole source of this valuable compound. frontiersin.orgresearchgate.net The ability to synthesize this compound is distributed across various fungal genera.
At least sixteen species within the Penicillium genus are known to produce this compound, including Penicillium aethiopicum, which has been a key model organism for studying the biosynthetic pathway. dtu.dkwikipedia.org this compound production has also been reported in Aspergillus species, such as Aspergillus lanosus and Aspergillus sydowii, although it appears to be less common in this genus. ajol.info
Interestingly, this compound production extends to more distantly related fungi, including endophytic species of Xylaria. mdpi.commdpi.comjmb.or.krresearchgate.netresearchgate.net Various Xylaria species, such as Xylaria flabelliformis and Xylaria ellisii, have been identified as producers of this compound and its precursor, dechlorothis compound. mdpi.comresearchgate.netjmb.or.kr Other reported producers include Abieticola koreana and Stachybotrys levispora. mdpi.comnih.govfrontiersin.org The presence of the this compound biosynthetic gene cluster in such a diverse range of fungi suggests a complex evolutionary history, possibly involving horizontal gene transfer. nih.gov
Table of this compound Producing Fungi (Beyond P. griseofulvum)
| Genus | Species |
|---|---|
| Penicillium | aethiopicum dtu.dkwikipedia.org |
| janczewskii mdpi.com | |
| lanosocoeruleum mdpi.com | |
| vulpinu nih.gov | |
| coprophilum nih.gov | |
| capsulatum nih.gov | |
| Aspergillus | lanosus |
| alliaceus nih.gov | |
| burnettii nih.gov | |
| sydowii ajol.info | |
| Xylaria | flabelliformis (formerly X. cubensis) mdpi.com |
| ellisii researchgate.net | |
| sp. F0010 jmb.or.krjmb.or.kr | |
| Abieticola | koreana mdpi.comnih.gov |
| Stachybotrys | levispora mdpi.comfrontiersin.org |
| Memnoniella | echinata nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dechlorothis compound |
| Griseophenone A |
| Griseophenone B |
| Griseophenone C |
| Griseophenone D |
| Griseophenone E |
| Griseophenone F |
| Dehydrothis compound |
| Desmethyl-dehydrothis compound |
| Desmethyl-dehydrothis compound B |
| Norlichexanthone |
| 6-methylsalicylic acid |
| Viridicatumtoxin |
| Tryptoquialanine |
| Penicillin |
| Citric acid |
| Cellulase |
| Mevastatin |
| Lovastatin |
| Aflatoxins |
| Fumonisin |
| Alternariol |
| Cercosporin |
| Diplosporin |
| Sterigmatocystin |
| Tryptoquivaline |
| Palmitic acid |
| Hexadecane |
| 1-hexadecanol |
| Erythromycin |
| Tetracycline |
| Artemisinin |
Genetic Engineering and Biotechnological Approaches for Biosynthesis Modulation
The elucidation of the this compound biosynthetic gene cluster (gsf) has paved the way for targeted genetic engineering and biotechnological strategies aimed at modulating its production. These approaches offer powerful tools to enhance yields, generate novel analogs, and further understand the regulatory networks governing the biosynthesis of this important antifungal agent. Key strategies include the manipulation of biosynthetic and regulatory genes, as well as the heterologous expression of the entire pathway.
Advances in fungal molecular biology and genomics have enabled precise modifications to the metabolic pathways of producing organisms. dtu.dkmdpi.com Techniques such as gene overexpression, gene knockout, and promoter engineering are being applied to the this compound pathway to overcome low production titers in wild-type strains and to create new derivatives. dtu.dkgoogle.com
Gene Deletion and Knockout Studies
Gene deletion experiments have been fundamental in confirming the function of individual genes within the gsf cluster and understanding their necessity for this compound biosynthesis. researchgate.netescholarship.org The initial identification of the gsf cluster in Penicillium aethiopicum was validated by deleting the core non-reducing polyketide synthase (NR-PKS) gene, gsfA. This resulted in the complete abolishment of this compound production, confirming its essential role in initiating the biosynthetic pathway. frontiersin.orgnih.gov
Similarly, deleting the halogenase gene, gsfI, which is responsible for the chlorination of the griseophenone intermediate, also halts the production of this compound, leading to the accumulation of its precursor, dechlorothis compound. researchgate.net This not only confirmed the function of GsfI but also demonstrated that chlorination is a critical step in the pathway. researchgate.net
Interestingly, not all genes within the identified cluster are essential for this compound synthesis. For instance, deletion of the gsfK gene in P. aethiopicum had no discernible impact on this compound production. nih.govcsic.es This suggests that some genes within the cluster may be involved in other metabolic pathways or that their functions are redundant under laboratory conditions. nih.govcsic.es
Manipulation of Regulatory Genes
A significant focus of genetic engineering has been the manipulation of regulatory genes within the gsf cluster, particularly the putative transcription factor encoded by gsfR1. nih.govresearchgate.net The role of gsfR1 has been shown to be complex, acting as both a negative and a positive regulator depending on the environmental and culture conditions. nih.govmdpi.com
In studies with Penicillium griseofulvum, deleting the gsfR1 gene led to an increase in this compound biosynthesis and a corresponding rise in the expression of the gsfA gene when grown on certain media, such as potato dextrose agar (B569324) (PDA) and apples. nih.govresearchgate.netmdpi.com This indicates that under these specific conditions, GsfR1 acts as a repressor of the pathway. nih.govresearchgate.net Conversely, in environments with high nitrogen concentrations or specific complex sugars, GsfR1 appears to positively regulate this compound production. nih.govmdpi.com This dual functionality highlights the intricate control mechanisms that respond to nutritional cues. researchgate.net The other putative regulatory gene, gsfR2, appears not to be involved in this compound biosynthesis, as its deletion had no effect on production. csic.esresearchgate.net
Overexpression and Heterologous Expression
Overexpression of key biosynthetic genes is a common strategy to increase the yield of a desired metabolite. mdpi.comgoogle.com By placing essential genes under the control of strong, constitutive promoters, the metabolic flux towards this compound can be enhanced. The overexpression of pathway-specific activators or the core PKS gene (gsfA) are potential strategies to boost production. google.com
Another powerful biotechnological approach is the heterologous expression of the entire gsf gene cluster in a non-native host organism. dtu.dkresearchgate.net This involves transferring the complete set of genes required for this compound production into a host that is easier to cultivate, genetically manipulate, or that does not produce competing metabolites. The successful reconstitution of the pathway in a heterologous host like Aspergillus nidulans has been a key validation of the identified gene cluster. researchgate.net This technique not only allows for enhanced production but also facilitates the creation of novel analogs by co-expressing genes from different pathways or by feeding the host with modified precursor molecules, a process known as mutasynthesis. dtu.dkescholarship.org
The combination of these genetic engineering tools with advanced bioinformatics and a deeper understanding of fungal metabolism continues to open new avenues for the industrial production of this compound and the generation of new bioactive compounds. dtu.dkmdpi.comresearchgate.net
Table 1: Effects of Genetic Modifications on this compound Biosynthesis
| Gene Modified | Organism | Genetic Modification | Effect on this compound Production | Reference |
| gsfA | Penicillium aethiopicum | Gene Deletion | Production abolished | frontiersin.org |
| gsfI | Penicillium aethiopicum | Gene Deletion | Production abolished; Dechlorothis compound accumulates | researchgate.net |
| gsfK | Penicillium aethiopicum | Gene Deletion | No impact on production | nih.govcsic.es |
| gsfR1 | Penicillium griseofulvum | Gene Deletion | Increased production (on PDA/apples) | nih.govresearchgate.netmdpi.com |
| gsfR1 | Penicillium griseofulvum | Gene Deletion | Decreased production (in high nitrogen media) | nih.govmdpi.com |
| gsfR2 | Penicillium griseofulvum | Gene Deletion | No impact on production | csic.esresearchgate.net |
Molecular Mechanisms of Action of Griseofulvin
Antifungal Mechanism: Microtubule Disruption and Mitotic Inhibition
Griseofulvin's principal mechanism of action is the disruption of microtubule function, which is critical for cell division in fungi. ekb.egmdpi.comwikipedia.org This interference with microtubules ultimately leads to the inhibition of mitosis, the process of cell division. ekb.egmdpi.comdroracle.ainih.gov By halting fungal cell division, This compound (B1672149) acts as a fungistatic agent, meaning it prevents the fungus from growing and multiplying rather than killing it outright. dermnetnz.orgdrugbank.commsdvetmanual.com
The foundational step in this compound's antifungal activity is its binding to tubulin, the protein that polymerizes to form microtubules. patsnap.comwikipedia.org Research suggests that this compound interacts with both alpha and beta-tubulin subunits. drugbank.com Docking studies have identified potential binding sites for this compound on tubulin, with one site overlapping with the binding site of paclitaxel, a known microtubule-stabilizing agent, and another located at the interface between α- and β-tubulin. mdpi.com This binding is preferential to fungal tubulin over mammalian tubulin, which accounts for its selective toxicity. patsnap.com The entry of this compound into the dermatophyte is an energy-dependent process. mdpi.comwikipedia.org
By binding to tubulin, this compound interferes with the assembly of microtubules. patsnap.comdrugbank.com While very high concentrations of this compound are needed to inhibit microtubule polymerization in vitro, much lower concentrations are effective at suppressing the dynamic instability of microtubules. droracle.ainih.gov This suppression of microtubule dynamics is a key aspect of its mechanism. mdpi.comnih.gov Some studies suggest that this compound's effect on microtubule polymerization in mammals may be due to its disruption of microtubule-associated proteins (MAPs) rather than a direct effect on tubulin subunits. mdpi.com
Microtubules are the primary components of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. patsnap.com By disrupting microtubule dynamics, this compound interferes with the proper formation and function of the mitotic spindle. patsnap.commdpi.comdroracle.aidrugbank.com This leads to a variety of mitotic abnormalities, including misaligned chromosomes and the formation of multipolar spindles. mdpi.comaacrjournals.org The disruption of the mitotic spindle arrests the fungal cell cycle at metaphase, preventing the completion of cell division. mdpi.comdroracle.ai
The culmination of this compound's effects on microtubules and the mitotic spindle is the inhibition of fungal cell division. dermnetnz.orgaacrjournals.org This halt in proliferation is characterized as a fungistatic effect, meaning the fungal cells are prevented from multiplying but are not immediately killed. dermnetnz.orgdrugbank.commsdvetmanual.com The arrested cells may become multinucleated as a result of the failed mitosis. msdvetmanual.com This growth arrest allows the host's immune system to clear the infection. droracle.ai
In addition to its primary effects on mitosis, this compound may also impact the synthesis of the fungal cell wall. msdvetmanual.com The proper formation of the cell wall is dependent on the underlying microtubule cytoskeleton. wikipedia.org By disrupting microtubule organization, this compound can indirectly interfere with the deposition of cell wall materials, leading to distorted hyphal morphology, including irregular swelling and spiral curling. msdvetmanual.com
Some research indicates that this compound can also interfere with nucleic acid and protein synthesis in fungi. patsnap.comdroracle.aidrugbank.comasm.org Studies have shown that this compound can temporarily halt the net synthesis of protein and nucleic acids. asm.orgresearchgate.net It has been observed to decrease the incorporation of precursors into nucleic acids, although its effect on protein synthesis appears to be less direct. asm.orgresearchgate.net
Research Findings on this compound's Mechanisms
| Mechanism | Key Findings | References |
| Binding to Tubulin | Binds to both α- and β-tubulin subunits, with a higher affinity for fungal tubulin. | patsnap.comdrugbank.com |
| Microtubule Dynamics | Suppresses the dynamic instability of microtubules at low concentrations. | droracle.ainih.gov |
| Mitotic Arrest | Induces mitotic arrest at metaphase by disrupting mitotic spindle formation. | mdpi.comdroracle.ai |
| Cell Wall Synthesis | Indirectly affects cell wall synthesis, leading to morphological abnormalities. | msdvetmanual.com |
| Nucleic Acid Synthesis | Temporarily inhibits the synthesis of nucleic acids. | asm.orgresearchgate.net |
Impact on Fungal Cell Wall Synthesis
Antitumor Mechanisms and Cellular Targets
This compound, a long-established antifungal agent, has demonstrated notable antitumor properties through various molecular mechanisms. frontiersin.orgnih.gov Research indicates its ability to impede the proliferation and growth of tumor cells, trigger apoptosis, and interfere with the cell cycle. frontiersin.orgnih.gov These effects are largely attributed to its interaction with microtubule dynamics, which are crucial for cell division. frontiersin.orgnih.gov
Inhibition of Tumor Cell Proliferation and Growth
This compound has been shown to inhibit the proliferation of a diverse range of tumor cells by disrupting the function of spindle microtubules during mitosis. nih.gov This inhibitory effect has been observed in various cancer cell lines, including those of the lung, colon, breast, cervix, and liver. frontiersin.orgnih.gov
Studies have demonstrated that this compound can significantly inhibit the proliferation of colorectal cancer cell lines (HT-29 and COLO-205), liver cancer cells (Hep 3B and Hep G2), and leukemia cells (HL-60) at a concentration of 20 μM for 24 hours. nih.gov In human breast cancer cells (MCF-7), this compound showed a significant inhibitory effect, with concentrations of 30 μM and 60 μM resulting in 73% and 91% inhibition of proliferation, respectively. The half-maximal inhibitory concentration (IC50) value was determined to be 17 ± 2 μM. frontiersin.orgnih.gov
Furthermore, this compound has been found to inhibit the proliferation of human myeloma and lymphoma cell lines in a concentration-dependent manner. nih.gov The IC50 values for various cell lines were recorded as follows: KMS 18 (9 μM), U-266 (18 μM), OPM-2 (45 μM), RPMI-8226 (26 μM), MPC-11 (44 μM), SU-DHL-4 (22 μM), Raji (33 μM), and OCI-Ly 8 Lam 53 (30 μM). nih.gov In adrenocortical carcinoma cells (NCI-H295R), this compound also demonstrated a dose-dependent inhibition of proliferation and viability after 24-48 hours of incubation. nih.gov Similarly, it inhibited the proliferation of cervical cancer cells (HeLa) in a concentration-dependent manner, with an IC50 value of 20 μM. nih.gov
| Cell Line | Cancer Type | IC50 Value (μM) | Proliferation Inhibition |
| HT-29, COLO-205 | Colorectal Cancer | 20 | Significant |
| Hep 3B, Hep G2 | Liver Cancer | 20 | Significant |
| HL-60 | Leukemia | 20 | Significant |
| MCF-7 | Breast Cancer | 17 ± 2 | 73% at 30 μM, 91% at 60 μM |
| KMS 18 | Myeloma | 9 | - |
| U-266 | Myeloma | 18 | - |
| OPM-2 | Myeloma | 45 | - |
| RPMI-8226 | Myeloma | 26 | - |
| MPC-11 | Myeloma (murine) | 44 | - |
| SU-DHL-4 | Lymphoma | 22 | - |
| Raji | Lymphoma | 33 | - |
| OCI-Ly 8 Lam 53 | Lymphoma | 30 | - |
| NCI-H295R | Adrenocortical Carcinoma | - | Dose-dependent |
| HeLa | Cervical Cancer | 20 | - |
Blocking Tumor Cell Cycle Progression (e.g., G2/M phase arrest)
A key mechanism of this compound's antitumor activity is its ability to block the cell cycle, primarily at the G2/M phase. nih.goviiarjournals.org This arrest is a direct consequence of its interference with the mitotic spindle. iiarjournals.org In HT-29 colorectal adenocarcinoma cells, while low doses (10 μM) induce apoptosis, higher concentrations (>20 μM) lead to a significant G2/M arrest. iiarjournals.orgiiarjournals.org This G2/M arrest is not only due to abnormal spindle formation but also linked to an increase in cyclin B1/cdc2 kinase activity and a decrease in the expression of myelin transcription factor-1 (myt-1) protein. iiarjournals.orgiiarjournals.org
In human promyelocytic leukemia HL-60 cells, this compound was found to induce G2/M phase arrest by modulating the expression of proteins such as Wee 1, cyclin E, and CDK 4. nih.gov Similarly, in breast cancer MCF-7 cells, this compound caused a dose-dependent arrest in the G2/M phase. nih.govresearchgate.net Studies have consistently shown that this compound treatment leads to G2/M cell cycle arrest in various tumor cells by regulating the expression of cyclin-related proteins. nih.gov For instance, in SCC114 and HeLa cells, treatment with 20 μmol/L of this compound for 24 hours resulted in 91.2% and 65.6% of cells being arrested in the G2-M phase, respectively. kit.edu
Interference with Spindle Microtubules in Cancer Cells
The primary molecular target of this compound's antimitotic action is the microtubule. frontiersin.orgnih.gov It inhibits mitosis by affecting the function of mitotic spindle microtubules. nih.govpnas.org While high concentrations (>100 μM) are needed to inhibit microtubule polymerization directly, much lower concentrations (1-20 μM) effectively suppress the dynamic instability of microtubules. nih.goviiarjournals.orgiiarjournals.org This suppression of spindle microtubule dynamics is considered the primary mechanism by which this compound inhibits mitosis in human cells, a mode of action qualitatively similar to potent antimitotic drugs like vinca (B1221190) alkaloids and taxanes. nih.goviiarjournals.orgiiarjournals.org
This compound binds to tubulin at two different sites. frontiersin.org One site overlaps with the paclitaxel-binding site, and the other is located at the αβ tubulin dimer interface. frontiersin.org This binding disrupts the normal dynamics of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. frontiersin.orgresearchgate.net In HeLa cells, at its mitotic IC50 of 20 μM, this compound caused spindles in blocked cells to have nearly normal quantities of microtubules but with organizational defects similar to those caused by other microtubule-targeting drugs. nih.govpnas.org This interference leads to various mitotic abnormalities, including misaligned chromosomes and multipolar spindles, ultimately resulting in cells with fragmented nuclei. researchgate.net
Induction of Apoptosis in Cancer Cells
This compound is a potent inducer of apoptosis in a variety of tumor cells. frontiersin.orgiiarjournals.org This programmed cell death is a downstream effect of its interference with microtubule function and cell cycle progression. iiarjournals.org In lymphoma and multiple myeloma cell lines, this compound induced apoptosis in a dose-dependent manner, with significant effects seen at concentrations as low as 10 μM. iiarjournals.org
The apoptotic mechanism involves the activation of caspase cascades. In adrenocortical cancer cells, a 40 μM concentration of this compound for 24 hours led to a significant induction of apoptosis, as evidenced by caspase 3/7 cleavage. nih.goviiarjournals.org In colorectal cancer cells, this compound-induced apoptosis is associated with increased expression of caspase-3, PARP, and Bax, and decreased expression of the anti-apoptotic protein Bcl-2. frontiersin.org Similarly, in NCI-H446 cells, this compound activated caspase-3, caspase-9, Bax, and cytochrome C, while inhibiting Bcl-2, suggesting the involvement of the mitochondrial cytochrome-C pathway. frontiersin.org
In human testicular germ cell tumors, this compound was found to induce apoptosis by activating the mitochondrial caspase pathway (caspase 9 and 3) and triggering the expression of the tumor-suppressor gene connexin 43. nih.govresearchgate.net
| Cell Line | Apoptotic Mechanism | Key Proteins Involved |
| Lymphoma/Myeloma | Dose-dependent apoptosis | - |
| Adrenocortical Cancer | Caspase 3/7 cleavage | Caspase 3, Caspase 7 |
| Colorectal Cancer | Mitochondrial pathway | Caspase-3, PARP, Bax, Bcl-2 |
| NCI-H446 | Mitochondrial pathway | Caspase-3, Caspase-9, Bax, Cytochrome C, Bcl-2 |
| Human Germ Cell Tumor | Mitochondrial pathway, Connexin 43 expression | Caspase-9, Caspase-3, Connexin 43 |
Inhibition of Tumor Cell Migration and Invasion
Emerging evidence suggests that this compound can also inhibit the migration and invasion of tumor cells, which are critical steps in the process of metastasis. researchgate.net While this is a less explored area of its antitumor activity compared to its effects on proliferation and apoptosis, some studies have indicated its potential in this regard. For instance, depletion of CYTSA, a protein whose depletion mimics some effects of microtubule-disrupting agents, resulted in a significant decrease in colorectal cancer cell migration and invasion, suggesting a potential parallel mechanism for this compound. dntb.gov.ua The inhibition of microtubule dynamics by this compound is likely to affect the cellular machinery required for cell motility, thereby impeding migration and invasion. researchgate.net
Synergistic Effects with Chemoradiotherapy
This compound has shown promise as an adjuvant therapy, exhibiting synergistic effects when combined with other anticancer treatments like chemotherapy and radiotherapy. frontiersin.orgnih.gov Its ability to act as a mild suppressor of microtubule dynamics makes it a candidate for combination therapies, potentially enhancing the efficacy of more potent drugs while maintaining low toxicity. nih.govucsb.edu
Studies have shown that combining this compound with nocodazole (B1683961), another microtubule-disrupting agent, can significantly enhance the G2/M phase arrest rate in HT-29 cells from 41% (this compound alone) to 95.8%. nih.govresearchgate.net This combination also led to synergistic induction of apoptosis. researchgate.net In athymic mice with human colorectal cancer xenografts, the combination of this compound and nocodazole was effective in inhibiting tumor growth. pnas.orgresearchgate.net Furthermore, a synergistic effect has been observed between this compound and vincristine (B1662923) in treating breast cancer cells. frontiersin.orgnih.gov The combination of this compound with radiotherapy has also been shown to sensitize tumors in vivo, leading to more effective inhibition of tumor growth. nih.gov
Inhibition of Centrosomal Clustering in Cancer Cells
A key feature of many tumor cells is the presence of multiple centrosomes, which can lead to multipolar mitotic spindles and chromosomal instability. To survive, these cells often cluster their extra centrosomes into two functional poles, ensuring bipolar cell division. This compound has been identified as an inhibitor of this crucial centrosomal clustering process. nih.govnih.gov
By interfering with microtubule dynamics, this compound induces the formation of multipolar spindles, leading to mitotic arrest and subsequent cell death in cancer cells. nih.govaacrjournals.org This effect is selective for tumor cells with supernumerary centrosomes and does not significantly impact normal cells with a regular centrosome count. nih.govresearchgate.net The mechanism appears to involve the depolymerization of interphase microtubules, which is crucial for centrosomal declustering. nih.gov This action is independent of the motor protein dynein, which is also involved in centrosome positioning. aacrjournals.org
The ability of this compound to selectively target this vulnerability in cancer cells highlights its potential as a therapeutic agent. nih.govplos.org Studies have shown its effectiveness in various cancer cell lines, including those of the breast, colon, and adrenal cortex. nih.govfrontiersin.org For instance, in adrenocortical carcinoma cells, this compound treatment led to a dose-dependent decrease in cell viability and proliferation, along with an increase in apoptosis. nih.gov
Antiviral Mechanisms
Inhibition of Hepatitis C Virus (HCV) Replication via Microtubule Interference
This compound demonstrates antiviral activity against the Hepatitis C virus (HCV) by disrupting the host cell's microtubule network. nih.govmdpi.com This interference with microtubule polymerization leads to an arrest of the host cell cycle in the G2/M phase. nih.govnih.gov The replication of HCV is dependent on the host cell's machinery, including the microtubule network for intracellular transport and the formation of replication complexes. By disrupting this network, this compound effectively suppresses HCV RNA replication and the expression of viral proteins. nih.govnih.gov
Research using an HCV subgenomic replicon system has shown that this compound's inhibitory effect is dose-dependent. nih.gov Importantly, it does not affect the internal ribosome entry site (IRES)-dependent translation of the virus. nih.govnih.gov Furthermore, studies have indicated a synergistic inhibitory effect when this compound is combined with interferon-alpha (IFNα), a standard component of HCV therapy. nih.govresearchgate.net This suggests that this compound could represent a novel approach in the development of HCV treatments. nih.gov
Potential Interactions with SARS-CoV-2 Viral Proteins
In silico studies, utilizing molecular docking and dynamics simulations, have explored the potential of this compound and its derivatives as inhibitors of SARS-CoV-2. nih.govnih.gov These computational analyses have identified potential binding interactions between this compound and key viral proteins essential for the virus's life cycle. dntb.gov.uanih.gov
The primary targets investigated include the main protease (Mpro or 3CLpro) , RNA-dependent RNA polymerase (RdRp) , and the receptor-binding domain (RBD) of the spike protein . nih.govdntb.gov.uanih.gov The main protease is crucial for cleaving viral polyproteins into functional units, a necessary step for viral replication. nih.gov RdRp is the enzyme responsible for replicating the viral RNA genome. The spike protein's RBD is responsible for binding to the host cell's ACE2 receptor, initiating viral entry. nih.gov
Molecular docking studies have calculated the binding affinities of this compound to these viral proteins. The results suggest that this compound has a good binding potential with the SARS-CoV-2 main protease. nih.govnih.gov These computational findings indicate that this compound could potentially inhibit SARS-CoV-2 entry into host cells and subsequent viral replication. dntb.gov.uanih.gov
| Viral Protein Target | Predicted Interaction with this compound | Potential Effect |
| Main Protease (Mpro) | Good binding potential observed in molecular docking studies. nih.govnih.gov | Inhibition of viral replication. nih.govdntb.gov.ua |
| RNA-dependent RNA polymerase (RdRp) | Identified as a potential target in computational screenings. dntb.gov.uanih.gov | Inhibition of viral genome replication. dntb.gov.uanih.gov |
| Spike Protein Receptor-Binding Domain (RBD) | Investigated as a potential interaction site. dntb.gov.uanih.gov | Inhibition of viral entry into host cells. dntb.gov.uanih.gov |
Anti-inflammatory and Immunomodulatory Mechanisms
Effects on Non-Fungal Skin Inflammation
This compound has demonstrated efficacy in treating certain non-fungal inflammatory skin conditions, suggesting it possesses anti-inflammatory and immunomodulatory properties. frontiersin.orgnih.govekb.eg Clinical observations have noted its effectiveness in conditions such as lichen planus and chronic purpuric dermatosis. nih.govekb.eg The proposed mechanism for these effects involves the inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression in human dermal microvascular endothelial cells that have been stimulated by inflammatory cytokines like TNF-alpha and IL-1. nih.gov By downregulating VCAM-1, this compound can reduce the adhesion and infiltration of inflammatory cells into the skin, thereby mitigating the inflammatory response.
Vasodilation and Capillary Blood Flow Improvement
This compound has long been recognized for its vasodilatory effects and its ability to improve capillary blood flow. nih.govnih.govekb.eg Intravenous administration of this compound has been shown to increase coronary blood flow and lower blood pressure, indicating a peripheral vasodilation effect. researchgate.netekb.eg This action is believed to be a direct effect on the myocardium and vascular smooth muscle, rather than being mediated by the central nervous system or humoral mechanisms. researchgate.netekb.eg
More recent research suggests a potential link between this compound's vasodilatory effects and the angiotensin-converting enzyme 2 (ACE2). nih.govnih.gov It is hypothesized that this compound may bind to ACE2, which could enhance its function in breaking down angiotensin II, a potent vasoconstrictor. nih.govfrontiersin.org This action would lead to reduced blood pressure and inflammation. nih.gov This proposed mechanism also has implications for its potential role in mitigating symptoms of COVID-19, as SARS-CoV-2 also utilizes the ACE2 receptor. nih.govnih.gov
Other Proposed Mechanisms
While the primary mechanism of this compound's antifungal activity is the disruption of microtubule function, research has suggested other potential ways it may exert its effects.
Interaction with Cytokeratin Intermediate Filament Proteins (K8 and K18)
Beyond its well-established interaction with microtubules, this compound and its metabolites have been found to interact with cytokeratin intermediate filament proteins, specifically keratin (B1170402) 8 (K8) and keratin 18 (K18). nih.govmdpi.com This interaction is thought to be responsible for liver injury and the formation of Mallory-Denk bodies (MDBs) in the hepatocytes of humans and rodents treated with the drug. nih.govmdpi.com MDBs are aggregates containing K8/18 and are associated with conditions like alcoholic hepatitis. researchgate.net this compound treatment in mice induces the formation of these bodies, providing a model to study the underlying molecular mechanisms. researchgate.net
Research indicates that this compound intoxication leads to increased phosphorylation of K8 and K18 at specific sites, which alters their solubility and contributes to the remodeling of the keratin intermediate filaments. researchgate.netbiomolther.org This disruption of the keratin network can, in turn, affect signaling pathways where these proteins are involved. researchgate.net
Molecular docking studies have explored the binding affinity of this compound and its primary metabolites, 6-desmethylthis compound (6-DMG) and 4-desmethylthis compound (4-DMG), with K8 and K18 in humans, rats, and mice. nih.gov These studies revealed favorable interactions, with binding energies ranging from -3.34 to -5.61 kcal/mol. nih.govnih.gov The findings suggest that the metabolites may have a more significant role in the development of liver injury. nih.gov
The binding affinity of this compound to K18 appears to be stronger in rodents than in humans, which may account for the differences observed in the severity of liver-related side effects between species. nih.gov
Table 1: Molecular Docking Details of this compound Interaction with Keratin 8 (K8) and Keratin 18 (K18) in Human, Rat, and Mouse
| Species | Protein | Binding Energy (kcal/mol) |
| Human | K8 | -5.02 |
| K18 | -4.89 | |
| Rat | K8 | -4.98 |
| K18 | -5.23 | |
| Mouse | K8 | -5.08 |
| K18 | -5.54 |
Data sourced from molecular docking analysis. nih.gov
Table 2: Molecular Docking Details of 4-desmethylthis compound (4-DMG) Interaction with Keratin 8 (K8) and Keratin 18 (K18) in Human, Rat, and Mouse
| Species | Protein | Binding Energy (kcal/mol) |
| Human | K8 | -5.25 |
| K18 | -5.11 | |
| Rat | K8 | -5.22 |
| K18 | -5.48 | |
| Mouse | K8 | -5.31 |
| K18 | -5.61 |
Data sourced from molecular docking analysis. nih.govresearchgate.net
Table 3: Molecular Docking Details of 6-desmethylthis compound (6-DMG) Interaction with Keratin 8 (K8) and Keratin 18 (K18) in Human, Rat, and Mouse
| Species | Protein | Binding Energy (kcal/mol) |
| Human | K8 | -5.33 |
| K18 | -5.19 | |
| Rat | K8 | -5.30 |
| K18 | -5.55 | |
| Mouse | K8 | -5.39 |
| K18 | -5.69 |
Data sourced from molecular docking analysis. nih.gov
Mechanisms of Griseofulvin Resistance
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of susceptibility of a fungus to an antifungal agent prior to any drug exposure. nih.gov
The uptake of griseofulvin (B1672149) into susceptible fungal cells is an active process, requiring an energy-dependent transport system. wikipedia.orgrwandafda.gov.rwhpra.iereviberoammicol.comnih.gov This system facilitates the intracellular accumulation of the drug to concentrations sufficient to inhibit microtubule function. wikipedia.orgrwandafda.gov.rwhpra.ie A key factor in intrinsic resistance to this compound is the absence or inefficiency of this prolonged energy-dependent transport system in certain fungal species. reviberoammicol.comnih.gov Fungi that lack this specific transport mechanism are unable to accumulate this compound effectively, rendering the drug unable to reach its target, the tubulin proteins, at a high enough concentration to disrupt mitosis. reviberoammicol.comnih.gov This inherent characteristic is a primary reason why this compound has a narrow spectrum of activity, primarily limited to dermatophytes. drugbank.com
Acquired Resistance Mechanisms
Acquired resistance develops in a fungal population that was initially susceptible, often as a result of prolonged or repeated exposure to the antifungal agent. nih.govmdpi.com Several mechanisms have been identified through which fungi can acquire resistance to this compound.
A common method to quantify antifungal resistance is by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. odermatol.com In the context of acquired resistance, fungal isolates that have been exposed to this compound may exhibit significantly higher MIC values compared to their susceptible counterparts. scielo.brjcdr.netnih.govfrontiersin.org For instance, studies have defined this compound resistance in dermatophytes as having an MIC of ≥ 3 µg/mL. scielo.brscielo.br Research on clinical isolates of dermatophytes has shown a range of MICs, with some isolates demonstrating values high enough to be classified as resistant. scielo.brjcdr.netnih.gov For example, one study found that 12% of tested dermatophyte isolates, including species like Trichophyton verrucosum and Microsporum canis, had MIC values that suggested they were relatively resistant to this compound. nih.gov Another study reported MICs for this compound against various dermatophytes ranging from 0.125 to 32 μg/mL. jcdr.net
Table 1: this compound MIC Distribution Against Various Dermatophyte Species
| Dermatophyte Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|
| Trichophyton interdigitale | <0.031 - 2 | 0.25 | - | frontiersin.org |
| Trichophyton rubrum | 0.25 - 8 | 1 | 4 | scielo.br |
| Trichophyton mentagrophytes | 0.25 - >32 | 1 | >32 | scielo.br |
| Microsporum canis | <0.25 - 8 | 1 | 8 | nih.gov |
| Epidermophyton floccosum | <0.25 - 1 | 0.5 | 1 | nih.gov |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
A significant mechanism of acquired drug resistance in fungi is the active efflux of antifungal agents from the cell, mediated by transporter proteins. odermatol.comfrontiersin.orgmdpi.combiotechmedjournal.comresearchgate.net Among these, the ATP-binding cassette (ABC) transporters are a major family of proteins that use the energy from ATP hydrolysis to pump a wide variety of substances, including antifungal drugs, out of the cell. frontiersin.orgbiotechmedjournal.comnih.govoup.comembrapa.br The overexpression of genes encoding these efflux pumps can lead to a decreased intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. ijdvl.comodermatol.commdpi.com
In the context of this compound, studies have suggested the involvement of ABC transporters in resistance. For instance, research on Trichophyton rubrum identified an ABC transporter gene, TruMDR1, whose expression increased when the fungus was exposed to this compound, among other toxic compounds. oup.com This suggests that TruMDR1 may play a role in the detoxification process by pumping the drug out of the fungal cell. oup.com Further research on various Trichophyton species demonstrated that challenging the fungi with sub-lethal doses of this compound led to the modulation of three different ABC transporter genes (pdr1, mdr2, and mdr4). nih.gov Interestingly, in a mutant strain of T. interdigitale where the mdr2 gene was disrupted, there was a compensatory increase in the expression of the mdr4 gene when exposed to this compound, indicating a synergistic and potentially redundant function of these transporters in drug resistance. nih.gov However, some studies using an efflux pump inhibitor, verapamil, did not find a change in the MICs of this compound for some multidrug-resistant dermatophyte isolates, suggesting that efflux pumps may not be the sole mechanism of resistance in all cases. scielo.brscielo.br
Since this compound's primary target is tubulin, alterations in the structure or function of this protein can lead to resistance. drugbank.comdermnetnz.orgmdpi.com Mutations in the genes encoding α- or β-tubulin can prevent the binding of this compound to the microtubules, thereby rendering the drug ineffective. aacrjournals.org This mechanism allows the fungal cell to continue mitosis unabated, even in the presence of the drug. While this is a well-established mechanism for resistance to other microtubule-targeting agents in various organisms, direct evidence specifically linking this compound resistance in clinical fungal isolates to tubulin mutations is an area of ongoing research. aacrjournals.org
Role of Efflux Pumps (e.g., ABC transporters)
Strategies to Overcome Resistance in Research
The rise of antifungal resistance necessitates the development of new strategies to maintain the efficacy of existing drugs and discover novel therapeutic approaches. nih.govmdpi.comthe-innovation.org In the research setting, several strategies are being explored to overcome this compound resistance.
One promising approach is the use of combination therapy. scielo.br Combining this compound with other antifungal agents that have different mechanisms of action can create a synergistic effect, potentially overcoming the resistance of the fungus to a single agent. scielo.brscielo.br For example, a study investigating the combination of this compound and terbinafine (B446) against multidrug-resistant dermatophytes found that the combination had a greater additive effect than either drug alone. scielo.brscielo.br
Another strategy involves the development of molecules that can inhibit the resistance mechanisms themselves. For instance, research into efflux pump inhibitors that could be co-administered with this compound could restore its efficacy by preventing the drug from being pumped out of the fungal cell. odermatol.com
Furthermore, the design of new this compound derivatives is being explored. mdpi.com By modifying the chemical structure of this compound, researchers aim to create analogues with enhanced activity or the ability to overcome existing resistance mechanisms. mdpi.com
Finally, a deeper understanding of the molecular basis of resistance, such as the specific mutations in tubulin or the regulation of efflux pump expression, will be crucial for designing targeted therapies and diagnostic tools to detect resistance early. nih.govoup.comthe-innovation.org
Combination Therapy with Other Antifungal Agents
The co-administration of this compound with other antifungal drugs that have different mechanisms of action presents a promising strategy to combat resistance. This approach can lead to synergistic or additive effects, potentially lowering the required dose of each drug and reducing the likelihood of resistance development.
Research has shown that combining this compound with terbinafine, which inhibits squalene (B77637) epoxidase in the fungal cell membrane synthesis pathway, can be effective against multidrug-resistant dermatophytes. scielo.br Studies have demonstrated that this combination can result in an additive effect, making even resistant strains susceptible. scielo.brscielo.br For instance, multidrug-resistant isolates of dermatophytes showed susceptibility to a combination of 16 µg/mL of this compound and 2 µg/mL of terbinafine. scielo.brscielo.br
Similarly, an additive effect has been observed when this compound is combined with ketoconazole (B1673606) against Microsporum canis. nih.gov Another study highlighted the synergistic activity of this compound and miconazole (B906) against various Candida species. The combination significantly lowered the minimum inhibitory concentration (MIC) of miconazole. For Candida albicans, the MIC of miconazole dropped from a mean of 18.2 mg/L to 6.7 mg/L when combined with 20 mg/L of this compound. pjms.com.pk
Clinical trials have also explored these combinations. A study comparing the efficacy of oral terbinafine with either itraconazole (B105839) or this compound found that the terbinafine-itraconazole combination led to a higher clinical cure rate in dermatophytosis compared to the terbinafine-griseofulvin combination. doaj.org The most frequent combination therapies in clinical practice for dermatophyte infections involve an oral systemic antifungal, such as this compound, terbinafine, or an azole, with a topical agent. nih.gov
Interactive Data Table: In Vitro Efficacy of this compound Combination Therapy
| Fungal Species | Combination Agent | This compound MIC (alone) (µg/mL) | Combination Agent MIC (alone) (µg/mL) | This compound MIC (in combination) (µg/mL) | Combination Agent MIC (in combination) (µg/mL) | Interaction | Reference(s) |
| Trichophyton rubrum | Terbinafine | 0.25 - >64 | 0.03 - >16 | Not specified | Not specified | Additive | scielo.brscielo.br |
| Trichophyton mentagrophytes | Terbinafine | 0.25 - >64 | 0.03 - >16 | 16 | 2 | Additive | scielo.brscielo.br |
| Microsporum canis | Ketoconazole | Not specified | Not specified | Not specified | Not specified | Additive | nih.gov |
| Candida albicans | Miconazole | 20 - 80 | 8 - 32 | 20 | 6.7 | Synergistic | pjms.com.pk |
| Candida tropicalis | Miconazole | 20 - 80 | 16 - 64 | 20 | 13 | Synergistic | pjms.com.pk |
| Candida pseudotropicalis | Miconazole | Not specified | Not specified | 20 | 4.9 | Synergistic | pjms.com.pk |
| Candida parapsilosis | Miconazole | Not specified | 32 - 64 | 20 | 14.2 | Synergistic | pjms.com.pk |
Investigation of Novel Delivery Systems (e.g., Nanoparticles)
The inherent poor water solubility and low bioavailability of this compound are significant factors contributing to the need for prolonged treatment and potential for resistance. frontiersin.orgnih.gov Novel drug delivery systems, particularly nanoparticles, are being investigated to overcome these limitations by enhancing drug solubility, improving skin penetration, and enabling controlled release.
Solid Lipid Nanoparticles (SLNs) have shown considerable promise. This compound-loaded SLNs have been formulated with particle sizes in the nanometer range and have demonstrated enhanced skin permeation compared to conventional creams. researchgate.netscite.ai In one study, SLNs with a mean particle size of 179.8 nm showed a five-fold increase in permeation through excised mouse skin. researchgate.net Another study reported that this compound-loaded lipid nanoparticles (GF-LN) with a similar particle size had a four-fold higher retention in the epidermis. researchgate.net These SLN formulations have also shown comparable antifungal activity to the free drug against Trichophyton rubrum and Trichophyton mentagrophytes with MICs of 0.5 µg/mL and 0.25 µg/mL, respectively. researchgate.net Furthermore, in vivo studies in guinea pigs infected with Microsporum canis showed a complete clinical and mycological cure after treatment with a this compound SLN gel. researchgate.net
Nanostructured Lipid Carriers (NLCs) , a modified version of SLNs, have also been developed for this compound delivery, showing potential for improved oral bioavailability. jneonatalsurg.com
Polymeric Nanoparticles , including nanosponges, offer another avenue for enhanced this compound delivery. This compound-loaded nanosponges have been developed using polymers like β-cyclodextrin and have shown a porous, sponge-like structure. ijlpr.com These formulations can entrap a high amount of the drug and provide sustained release. For example, an optimized nanosponge formulation showed a particle size of 488.59 nm and an entrapment efficiency of 97.69%, with a 75.56% drug release over 8 hours. ijlpr.com Another approach using ethyl cellulose/eudragit-based nanosponges also demonstrated sustained release and successful antifungal activity against Candida albicans. nih.gov The use of polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can help control particle size and improve the drug release rate from nanocomposites. mdpi.com
This compound-Zinc Oxide Nanoparticles (GF-ZnO NPs) have demonstrated enhanced antifungal activity compared to this compound alone. These nanoparticles have shown effective inhibitory action against Trichophyton mentagrophytes and Trichophyton verrucosum, with MIC values of 0.0625 µg/mL and 0.031 µg/mL, respectively, which are significantly lower than for this compound alone. researchgate.netdrugbank.comnih.gov
Nanoemulsions are another formulation strategy being explored. A this compound nanoemulgel was developed with a globule size of 51.9 nm and showed a maximum drug release of 83.42% in 8 hours, indicating its potential for effective topical delivery. ejbps.com
Interactive Data Table: Research Findings on Novel this compound Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Entrapment Efficiency (%) / Drug Loading | Key Research Findings | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate | 179.8 | 0.77% Drug Loading | >5-fold increased skin permeation vs. cream; complete cure in animal model. | researchgate.netscite.ainih.gov |
| Lipid Nanoparticles (LN) | Palm-based lipids, Tween 80 | 179.8 | 0.77% Drug Loading | 4-fold higher retention in epidermis; comparable MIC to free drug. | researchgate.netnih.gov |
| Nanosponges | β-cyclodextrin | 488.59 | 97.69% | Porous structure, sustained release of 75.56% in 8 hours. | ijlpr.com |
| Nanosponges | Ethyl cellulose/eudragit | Not specified | Not specified | Sustained release, effective against Candida albicans. | nih.gov |
| This compound-Zinc Oxide Nanoparticles (GF-ZnO NPs) | This compound, Zinc Oxide | Not specified | Not specified | Lower MICs (0.0625 µg/mL for T. mentagrophytes, 0.031 µg/mL for T. verrucosum) than this compound alone. | researchgate.netdrugbank.comnih.gov |
| Nanoemulgel | Clove oil, Span 80, Tween 80, Propylene glycol | 51.9 | 90% Drug Content | 83.42% drug release in 8 hours. | ejbps.com |
| Polymeric Nanoparticles | Polymethyl methacrylate (B99206) (PMMA) | Not specified | Not specified | Diffusion-controlled, Fickian release; altered biodistribution in rats. | jyoungpharm.org |
Synthesis and Structure Activity Relationship Sar Studies of Griseofulvin Analogs and Derivatives
Total Synthesis Approaches
The total synthesis of griseofulvin (B1672149) has been approached through various strategies, aiming to construct the complex spiro[benzofuran-2,1'-cyclohexane] core. These methods allow for the creation of analogs with modifications in the core structure that are not accessible through semisynthesis. dtu.dk
A prominent strategy in the total synthesis of this compound and its analogs involves the Diels-Alder reaction to form the cyclohexenone ring (Ring C). libretexts.org This [4+2] cycloaddition is a powerful tool for forming two carbon-carbon bonds and setting up to four stereocenters in a single step. rsc.org
One of the key approaches, developed by Danishefsky and Walker, utilized a highly oxygenated diene reacting with a dienophile to construct the cyclohexenone ring. dtu.dklibretexts.org This strategy was foundational for synthesizing (±)-dehydrothis compound, a key intermediate that can be reduced to this compound. dtu.dk The dienophile, a sulfoxide, reacted with a silyloxydiene in toluene (B28343) at elevated temperatures to yield the desired cycloadduct. dtu.dk
Yamato and co-workers also reported a total synthesis of racemic this compound employing a Diels-Alder reaction. mdpi.com Their approach involved the condensation of 7-chloro-4,6-dimethoxy-3(2H)-benzofuranone with acetaldehyde (B116499) diethyl acetal (B89532) to form an ethylidene derivative. After photochemical isomerization to the desired (E)-configuration, this derivative served as the dienophile. Its reaction with a diene in refluxing toluene furnished racemic this compound in a 46% yield. mdpi.compreprints.org
Further studies have used the Diels-Alder cycloaddition to create novel analogs for SAR studies. For instance, various 6'-demethyl and 6'-ethyl analogs were synthesized by reacting modified 1,3-butadienes with different alkylidene ketones, demonstrating the versatility of this approach for probing the importance of substituents on the C-ring. tandfonline.com
Table 1: Examples of Diels-Alder Reactions in this compound Synthesis
| Dienophile | Diene | Product | Reference |
| (E)-7-chloro-4,6-dimethoxy-2-(ethylidene)benzofuran-3(2H)-one | 1-methoxy-3-trimethylsilyloxy-1,3-butadiene | Racemic this compound | mdpi.com |
| Sulfoxide derivative of coumaranone | 1,1-disubstituted diene | (±)-Dehydrothis compound | dtu.dktandfonline.com |
| Various alkylidene ketones | Modified 1,3-butadienes | This compound Analogs | tandfonline.com |
Early total syntheses of this compound resulted in the racemic mixture (a 1:1 mixture of both enantiomers), denoted as (±)-griseofulvin. Several research groups, including those at Merck, developed routes to racemic this compound. dtu.dk A common strategy involved the synthesis of a key benzophenone (B1666685) intermediate, which was then subjected to oxidative cyclization to form (±)-dehydrothis compound. dtu.dk This intermediate could then be stereoselectively hydrogenated to yield (±)-griseofulvin. dtu.dk The resolution of racemic intermediates, such as (±)-griseofulvic acid, using chiral resolving agents like brucine (B1667951) or N-methylcinchonium hydroxide, was also demonstrated as a viable method to separate the enantiomers. dtu.dk
The first and, to date, only total synthesis of the naturally occurring, enantiomerically pure (+)-griseofulvin was reported by Pirrung and co-workers in 1991. dtu.dkmdpi.com This landmark asymmetric synthesis established the absolute stereochemistry of the natural product. The synthesis began with a commercially available phenol (B47542) and involved several key steps, including a Fries rearrangement, a Mitsunobu coupling with a non-racemic allylic alcohol to introduce chirality, and a Regitz diazo transfer. mdpi.compreprints.org A rhodium-catalyzed sigmatropic rearrangement was used to form a key benzofuranone intermediate. dtu.dk The final steps involved a Dieckmann cyclization to form the six-membered ring and a final O-methylation with diazomethane (B1218177) to furnish (+)-griseofulvin. dtu.dkmdpi.compreprints.org
Diels-Alder Cycloaddition Strategies
Semisynthesis and Derivatization Strategies
While total synthesis allows for fundamental changes to the this compound scaffold, semisynthesis and derivatization of the natural product are more direct routes to a wide array of analogs. acs.orgacs.org These strategies involve chemically modifying the functional groups on the this compound molecule to probe their role in its biological activity. acs.orgresearchgate.net
Demethylation, the removal of a methyl group, is a common derivatization strategy. In this compound, the methoxy (B1213986) groups on the aromatic ring (positions 4 and 6) and the enol ether (position 2') are potential sites for this modification. The selective demethylation of the 4-methoxy group can be achieved using reagents like magnesium iodide etherate. acs.org The resulting phenol can then serve as a handle for further modifications, such as alkylation, to produce a variety of 4-O-analogs. acs.org Such studies have revealed that modifications at the 4-position generally lead to inactive compounds, highlighting the importance of the 4-methoxy group for its biological activity. acs.orgnih.gov
Ammonolysis involves the reaction of a compound with ammonia (B1221849) or an amine, typically resulting in the replacement of a functional group with an amino group. In the context of this compound chemistry, this can refer to reactions that form amides or related nitrogen-containing derivatives. For example, griseofulvic acid, obtained by the hydrolysis of this compound, can be reacted with various amines in refluxing acetic acid to synthesize a series of amide derivatives. mdpi.com This approach has been used to create libraries of this compound-based compounds for biological screening. researchgate.netmdpi.com
Methylation is the addition of a methyl group to a substrate. While this compound itself is already methylated at several positions, this reaction is crucial in the final step of some total syntheses, such as the Pirrung synthesis where the enolic hydroxyl of griseofulvic acid is O-methylated with diazomethane to yield the final product. mdpi.compreprints.org In derivatization studies, methylation can be used to modify hydroxyl groups introduced through demethylation. For example, if both the 2'- and 4-methoxy groups were removed, selective re-methylation could potentially generate novel analogs. The process is a fundamental reaction in organic synthesis, often employing reagents like methyl iodide. alazharpharmacy.com
Nitration
The nitration of this compound has been demonstrated to occur at the 5-position of the aromatic ring. dtu.dkasianpubs.org This reaction can be achieved using nitric acid. asianpubs.org When 7-dechlorothis compound is used as the starting material, nitration can also occur at the 7-position. dtu.dk The resulting nitro functionality can subsequently be reduced, for instance with iron in acetic acid, to yield the corresponding 5-amino analog. dtu.dk Research has also explored the synthesis of 5-nitrylthis compound. asianpubs.org
Acylation
Acylation reactions on this compound have been explored to create a diverse range of derivatives. researchgate.net One key intermediate for these modifications is griseofulvic acid, which can be obtained through the hydrolysis of this compound. nih.gov For instance, the 2'-benzyloxy analogue of this compound can be synthesized by alkylating griseofulvic acid with benzyl (B1604629) bromide in the presence of anhydrous potassium carbonate. nih.gov
Further modifications can be made to these acylated derivatives. For example, an oxime derivative can be prepared by refluxing the 2'-benzyloxy analogue with hydroxylamine (B1172632) hydrochloride in the presence of anhydrous sodium acetate (B1210297). nih.gov This oxime can then be alkylated with chloroacetic acid to produce a carboxymethoxime analogue. nih.gov Schiff bases have also been synthesized by refluxing either this compound or its 2'-benzyloxy analogue with appropriate amines. nih.gov
Studies have shown that introducing suitable bulky and electronegative acyl-substituted groups at the 4′ position can be favorable for increasing the antifungal activity of this compound derivatives. acs.org
Reduction
The reduction of this compound and its precursors has been a key step in several total synthesis strategies. In the synthesis of racemic this compound, a crucial step involves the reduction of the double bonds in 7-chloro-4,6,2'-trimethoxy-6'-methyl-gris-2',5'-diene-3,4'-dione. google.com This can be achieved through hydrogenation in the presence of a palladium catalyst, yielding racemic this compound. google.com
Another approach involves the stereoselective reduction of dehydrothis compound (B194194) using NADPH to produce this compound. wikipedia.org The reduction of a nitro group to an amino group has also been reported, using iron in acetic acid. dtu.dk Additionally, modifications at the 4'-position have been achieved through reduction. For example, 4'-hydroxylthis compound can be derived from this compound. asianpubs.org
Chlorination
Chlorination is a key reaction in both the biosynthesis and chemical modification of this compound. In the biosynthetic pathway, the flavin-dependent halogenase GsfI is responsible for the chlorination of the benzophenone intermediate. nih.gov The regioselectivity of this enzymatic chlorination has been studied, confirming the position of chlorine attachment. nih.gov
In chemical synthesis, chlorination of griseofulvic acid at the 3' position can be achieved using chlorine in carbon tetrachloride. dtu.dk Furthermore, chlorinated derivatives of other this compound analogs have been synthesized and shown to exhibit promising antifungal activity. researchgate.net For example, the chlorinated products of certain this compound derivatives displayed the most potent activity against Colletotrichum gloeosporioides. researchgate.net The introduction of a chlorine atom has been identified as a beneficial modification for enhancing the antibacterial activity of this compound derivatives. nih.gov
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel this compound derivatives have been extensively explored to enhance its biological activities and overcome limitations such as poor water solubility. nih.govbohrium.comresearchgate.net These efforts have focused on modifications at various positions of the this compound scaffold and the incorporation of new chemical moieties.
Modification at Specific Positions (e.g., 2', 4, 5, 6, 3', 4', 6')
Structure-activity relationship (SAR) studies have guided the modification of specific positions on the this compound molecule. nih.govacs.org
Positions 4 and 5: Modifications at the 4 and 5 positions of the aromatic ring have generally resulted in inactive molecules. nih.govacs.org
Position 6': The 6'-methyl group has been identified as an important factor for the biological activity of this compound. tandfonline.com
Position 2': The enol ether at the 2' position is considered crucial for activity. nih.govacs.org The introduction of bulkier groups at this position, such as benzyloxy and 4-methylbenzyloxy, has led to some of the most active analogues, showing a significant increase in activity compared to the parent compound. nih.govacs.org
Position 3': Modifications at the 3' position have also been investigated. nih.govacs.org
Position 4': The 4' position has been a key target for modifications. It appears that this position needs to be sp2 hybridized, as reduction of the ketone to an alcohol leads to inactive compounds. acs.org However, the introduction of an oxime or a hydrazine (B178648) group at this position results in more active analogues. acs.org The introduction of suitable bulky and electronegative acyl-substituted groups at the 4'-position has also been shown to enhance antifungal activity. acs.org
A study involving the synthesis of thirty-four this compound analogues with variations at the 4, 5, 2', 3', and 4' positions provided significant insights into the SAR of this compound class. nih.govacs.org The findings from these modifications are summarized in the table below.
| Position Modified | General Outcome | Most Active Substituents |
| 4 and 5 | Inactive molecules | N/A |
| 2' | Increased activity with bulkier groups | Benzyloxy, 4-methylbenzyloxy |
| 4' | Requires sp2 hybridization; can tolerate oxime or hydrazine | Oxime of 2'-benzyloxy analogue |
Incorporation of Novel Moieties (e.g., β-lactam, hydrazine, sulfonyl, methylenedioxy) for Enhanced Activity
To further enhance the therapeutic potential of this compound, various novel chemical moieties have been incorporated into its structure. researchgate.net
β-lactam: The synthesis of β-lactam-griseofulvin hybrids has been explored. nih.gov The β-lactam ring is a key feature of many important antibiotics. medcraveonline.com
Hydrazine: The introduction of a hydrazine group at the 4' position has been shown to produce more active analogues. acs.org Hydrazine derivatives have been designed and evaluated for their potential antibacterial activity. nih.gov
Sulfonyl: Sulfonyl groups have been incorporated into this compound derivatives. nih.gov For example, s-triazine-benzenesulfonamide hybrids have been evaluated for their antifungal activities. mdpi.com
Methylenedioxy: Analogues containing a methylenedioxy group have been synthesized. researchgate.net For instance, flavanones with a 3',4'-methylenedioxy group have been prepared. jetir.org
Structure-Activity Relationship (SAR) Investigations
The unique spiro structure of this compound, featuring a cyclohexenone, a dihydrofuranone, and a dichlorinated aromatic ring, has been a focal point for extensive structure-activity relationship (SAR) studies. These investigations have aimed to elucidate the chemical features crucial for its biological activities and to develop analogs with improved potency and selectivity.
Impact of Structural Modifications on Antifungal Activity
The antifungal activity of this compound is highly sensitive to modifications at various positions on its core structure. nih.govacs.org SAR studies have revealed that the majority of structural alterations lead to a decrease in antifungal potency compared to the parent compound. nih.govdtu.dk
Modifications at the C-4, C-5, and C-6 positions of the cyclohexenone ring (Ring A) and the C-2', C-3', and C-4' positions of the methoxyphenyl ring (Ring C) have been explored. nih.govcore.ac.uk Changes at the C-4 and C-5 positions have been shown to result in inactive molecules. researchgate.netnih.gov For instance, the introduction of a nitro group or an amine group at the C-5 position rendered the compounds inactive against Trichophyton rubrum and Trichophyton mentagrophytes. dtu.dkcore.ac.uk
The methoxy group at the C-2' position is critical for activity. While some modifications have been tolerated, many result in diminished antifungal efficacy. core.ac.uk For example, the oxime derivative of this compound, while showing some activity, was found to be of equal or lesser potency than this compound itself against several dermatophytes. nih.gov A study evaluating 53 analogues found that none had more than twice the potency of the parent compound against the tested fungi. nih.gov
In contrast, some modifications at the C-4' position have shown promise. A series of new this compound derivatives with acyl-substituted groups at the 4'-position exhibited excellent antifungal activities against Colletotrichum gloeosporioides. acs.org Specifically, compounds with certain bulky and electronegative acyl substitutions at this position were more effective than the commercial fungicide thiophanate-methyl. acs.orgresearchgate.net
| Compound/Modification | Target Fungi | Observed Activity (Compared to this compound) | Reference |
|---|---|---|---|
| 5-nitro and 5-amino analogs | T. rubrum, T. mentagrophytes | Inactive | dtu.dkcore.ac.uk |
| This compound Oxime | T. mentagrophytes, T. rubrum, T. terrestre, M. canis | Equal or less potent | nih.gov |
| 2'-benzyloxy-2'-demethoxy-griseofulvin | T. rubrum, T. mentagrophytes | Low activity | nih.govcore.ac.uk |
| 4'-acyl substituted derivatives (e.g., 6c, 6e, 6f) | C. gloeosporioides | More potent (IC50 = 47.25-53.63 µg/mL) | acs.org |
| Epoxythis compound | F. moniliforme | Increased activity | asianpubs.org |
SAR for Anticancer Effects
Interestingly, the SAR for the anticancer effects of this compound derivatives differs significantly from that of its antifungal activity. nih.govcore.ac.uk This suggests that the mode of action, despite often targeting tubulin in both cases, may have different structural requirements for optimal interaction in fungal and mammalian cells. dtu.dkcore.ac.uk
A comparative study of 53 this compound analogues against dermatophytes and the MDA-MB-231 breast cancer cell line revealed these disparate SAR trends. nih.gov While most analogues were less active than this compound against the fungi, a majority demonstrated increased activity against the cancer cell line. nih.govcore.ac.uk A key example is 2'-benzyloxy-2'-demethoxy-griseofulvin, which exhibited low antifungal activity but was among the most potent compounds against MDA-MB-231 cancer cells. nih.govcore.ac.uk
Further studies on inhibitors of centrosomal clustering in cancer cells identified the 2'-benzyloxy and 2'-(4-methylbenzyloxy) analogues, as well as the oxime of the former, as being up to 25 times more active than this compound. researchgate.netnih.gov These findings highlight that modifications at the 2' position, particularly the introduction of a benzyloxy group, are highly favorable for enhancing anticancer potency. researchgate.net In contrast, modifications at the C-4 and C-5 positions lead to inactive compounds in terms of anticancer activity as well. researchgate.netnih.gov
| Compound/Modification | Cancer Cell Line | Observed Activity (Compared to this compound) | Reference |
|---|---|---|---|
| 2'-benzyloxy-2'-demethoxy-griseofulvin | MDA-MB-231 | Among the most potent | nih.govcore.ac.uk |
| 2'-benzyloxy and 2'-(4-methylbenzyloxy) analogues | SCC-114 (Centrosomal clustering) | ~25-fold increase in activity | researchgate.netnih.gov |
| Oxime of 2'-benzyloxy analogue | SCC-114 (Centrosomal clustering) | ~25-fold increase in activity | researchgate.netnih.gov |
| Modification at C-4 and C-5 positions | Cancer cell lines | Inactive | researchgate.netnih.gov |
Computational Design and In Silico Analysis of Derivatives
To accelerate the discovery of novel this compound derivatives with enhanced biological activities, computational methods have been increasingly employed. mdpi.comnih.gov These in silico techniques, including molecular docking and molecular dynamics simulations, provide valuable insights into the interactions between this compound analogs and their biological targets at a molecular level. dntb.gov.uamdpi.com
Molecular docking is a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been instrumental in understanding how this compound and its derivatives interact with various protein targets.
Tubulin: this compound is known to bind to tubulin, disrupting microtubule dynamics, which is a key mechanism for its antifungal and anticancer effects. nih.govresearchgate.net Docking studies have investigated the binding of this compound and its derivatives to different human β-tubulin isotypes, confirming favorable interactions at the taxol binding site. dntb.gov.uamdpi.com These simulations help in designing analogues with improved binding affinity for specific tubulin isotypes, which could be crucial for overcoming drug resistance in cancer cells. mdpi.comnih.gov
Bacterial Targets (PBP2, Tyrosine Phosphatase, FtsZ): In an effort to repurpose this compound as an antibacterial agent, researchers have designed novel derivatives and evaluated their interactions with bacterial protein targets in silico. mdpi.comnih.gov Docking studies revealed that newly designed derivatives showed strong binding affinities towards penicillin-binding protein 2 (PBP2), tyrosine phosphatase, and FtsZ. mdpi.comnih.gov FtsZ is the prokaryotic homolog of eukaryotic tubulin, making it a logical target for this compound-based compounds. mdpi.comnih.gov Notably, some derivatives displayed higher binding affinities for these bacterial targets than the control antibiotic, ciprofloxacin. mdpi.com
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| This compound Derivative M9 | SARS-CoV-2 Main Protease | -9.49 | Most potent inhibitor among tested derivatives | dntb.gov.uanih.govmdpi.com |
| This compound Derivative A3 | Human ACE2 | -8.44 | Strong inhibitory efficacy suggested by H-bond analysis | dntb.gov.uanih.govmdpi.com |
| This compound Derivative G2 | PBP2 | -55.29 | Strong binding affinity, surpassing control | mdpi.com |
| This compound Derivative G3 | PBP2 | -57.04 | Strongest binding affinity among new derivatives | mdpi.com |
| This compound Derivative G1 | βI-tubulin isotype | -34.6 | Most favorable binding to this isotype from MM-PBSA | mdpi.com |
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the ligand-protein complex. These simulations complement docking studies by assessing the stability of the predicted binding poses. nih.gov
For this compound derivatives, MD simulations have been performed for complexes with targets like FtsZ and various β-tubulin isotypes. mdpi.commdpi.com The stability of these complexes is evaluated by analyzing parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). nih.govnih.gov
Studies have shown that this compound derivatives form structurally stable complexes with their target proteins. dntb.gov.uanih.gov For instance, MD simulations highlighted the notable stability of designed derivatives when bound to the bacterial FtsZ protein, reinforcing the potential of these compounds as antibacterial agents. mdpi.comnih.gov Similarly, simulations of derivatives bound to human β-tubulin isotypes have confirmed the structural stability of these interactions, which is crucial for the sustained disruption of microtubule function. dntb.gov.uamdpi.com These computational insights are vital for the rational design of next-generation this compound-based therapeutics. nih.gov
Preclinical Research and in Vitro / in Vivo Models
In Vitro Studies on Fungal Pathogens
Griseofulvin's efficacy against various fungal pathogens has been extensively evaluated through in vitro studies, providing crucial data on its spectrum of activity and potential for combination therapies.
Minimum Inhibitory Concentration (MIC) Determinations
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. For This compound (B1672149), MIC values have been determined for a range of dermatophytes, the primary targets of this drug.
Studies have shown that the MIC of this compound varies among different species and even among isolates of the same species. For instance, in a study of 165 dermatophyte isolates, the MIC range for this compound was 0.125-32 µg/mL. jcdr.net The MIC50, the concentration at which 50% of isolates are inhibited, was found to be 0.25 µg/mL for all tested dermatophytes. jcdr.net
For specific species, the following MIC ranges have been reported:
Trichophyton rubrum : 0.125-0.5 µg/mL nih.gov
Trichophyton mentagrophytes : 0.125-0.5 µg/mL nih.gov
Microsporum canis : 0.25–2 µg/ml oup.com
Trichophyton tonsurans : 0.125–16 µg/ml oup.com
Trichophyton violaceum : 2–4 µg/ml oup.com
A study on clinical isolates from local hospitals found this compound MIC values ranging from 0.03 to 2.0 µg/mL. scielo.br Another investigation reported a mean MIC of 0.22±0.05 µg/mL against T. rubrum and 0.83±2.78 µg/mL against T. mentagrophytes. jcdr.net Furthermore, research has indicated that an MIC of 3.0 µg/mL or greater may signify relative resistance to this compound. nih.gov
Interactive Table: this compound MIC Values for Various Dermatophytes
| Fungal Species | MIC Range (µg/mL) | Mean MIC (µg/mL) | Source(s) |
|---|---|---|---|
| Trichophyton rubrum | 0.125-0.5 | 0.22±0.05 | jcdr.netnih.gov |
| Trichophyton mentagrophytes | 0.125-0.5 | 0.83±2.78 | jcdr.netnih.gov |
| Microsporum canis | 0.25-2 | - | oup.com |
| Trichophyton tonsurans | 0.125-16 | - | oup.com |
| Trichophyton violaceum | 2-4 | - | oup.com |
| General Dermatophytes | 0.125-32 | - | jcdr.net |
| Clinical Isolates | 0.03-2.0 | - | scielo.br |
Synergy Studies with Other Antifungals
Research has explored the potential for synergistic or additive effects when combining this compound with other antifungal agents. This strategy aims to enhance efficacy, broaden the spectrum of activity, and overcome resistance. scielo.br
One study investigated the combination of this compound and terbinafine (B446) against dermatophyte isolates. scielo.brresearchgate.net The results demonstrated that this combination had a greater additive effect against both pathological and multidrug-resistant isolates compared to either drug used alone. scielo.brresearchgate.net Another study reported a synergistic interaction between miconazole (B906) and this compound against various Candida species. researchgate.netpjms.com.pk The combination resulted in a significant reduction in the MIC of miconazole. pjms.com.pk
However, not all combinations have shown synergy. A study examining the interaction of allicin (B1665233) with several antifungals found only indifference when combined with this compound against Microsporum canis. researchgate.net
Evaluation Against Multidrug-Resistant Strains
The emergence of antifungal resistance is a growing concern. dermnetnz.org While resistance to this compound was considered rare for many years, recent reports indicate an increase in its prevalence, particularly in cases of chronic and recurrent dermatophytosis. dermnetnz.orgjidc.org
Studies have specifically evaluated this compound's activity against multidrug-resistant dermatophytes. In one such study, multidrug-resistant isolates of T. mentagrophytes that were resistant to both this compound and terbinafine showed susceptibility when treated with a combination of the two drugs. scielo.br Another report detailed a case of extensive dermatophytosis caused by Trichophyton indotineae that was resistant to terbinafine and showed a high MIC for this compound (2 µg/mL). mdedge.com
Cell Line Studies for Antitumor Activity
In recent years, this compound has garnered attention for its potential anticancer properties. nih.govresearchgate.net Preclinical research has demonstrated its ability to inhibit the growth of various cancer cell lines and induce apoptosis.
Inhibition of Proliferation in Various Cancer Cell Lines (e.g., lung, colorectal, breast, cervical, liver, melanoma)
This compound has been shown to inhibit the proliferation of a wide range of cancer cells by interfering with the function of spindle microtubules during mitosis. nih.govresearchgate.net
Colorectal Cancer : A concentration of 20 μM this compound significantly inhibited the proliferation of colorectal cancer cell lines HT-29 and COLO-205. nih.gov
Liver Cancer : The same concentration (20 μM) was also effective in inhibiting the proliferation of liver cancer cells (Hep 3B and Hep G2). nih.gov
Breast Cancer : In MCF-7 breast cancer cells, the IC50 value (the concentration required to inhibit 50% of cell growth) for this compound was 17 μM. frontiersin.org
Cervical Cancer : this compound has been shown to inhibit the proliferation of HeLa cervical cancer cells. researchgate.netnih.gov
Lung Cancer : Studies have demonstrated that this compound can inhibit the proliferation of non-small-cell lung cancer cells. frontiersin.org
Melanoma : Research has implicated the G protein-coupled receptor P2Y6 in melanoma metastasis, and while not directly testing this compound, it highlights potential pathways for therapeutic intervention. mdpi.com
Derivatives of this compound have also been synthesized and tested, with some showing enhanced anticancer activity compared to the parent compound. mdpi.com
Interactive Table: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Source(s) |
|---|---|---|---|
| Breast Cancer | MCF-7 | 17 | frontiersin.org |
| Multiple Myeloma | KMS 18 | 9 | frontiersin.org |
| Lymphoma | SU-DHL-4 | 22 | frontiersin.orgiiarjournals.org |
| Small Cell Lung Cancer | NCI-H446 | 24.58 ± 1.32 | frontiersin.org |
| Oral Squamous Cell Carcinoma | SCC114 | 6.4 | frontiersin.org |
| Lymphoma | Raji | 33 | iiarjournals.orgiiarjournals.org |
| Lymphoma | Oci Ly 8 Lam 53 | 30 | iiarjournals.orgiiarjournals.org |
| Chronic Lymphocytic Leukemia | Primary CLL cells | 80 | iiarjournals.orgiiarjournals.org |
Apoptosis Induction in Cancer Cell Lines
In addition to inhibiting proliferation, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.org This is a crucial mechanism for anticancer drugs.
Colorectal Cancer : this compound was shown to induce apoptosis in colorectal cancer cells by increasing the expression of pro-apoptotic proteins like caspase-3, PARP, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. frontiersin.org
Leukemia : In HL-60 leukemia cells, this compound may induce apoptosis through the NF-κB and JNK pathways. frontiersin.org It has also been observed to significantly induce apoptosis in murine leukemia (RAW 264.7) cell lines and primary chronic lymphocytic leukemia (CLL) cells. frontiersin.org
Myeloma and Lymphoma : this compound has been shown to significantly induce apoptosis in a dose-dependent manner in various human and murine myeloma and lymphoma cell lines. iiarjournals.orgiiarjournals.org
Oral Squamous Cell Carcinoma : Treatment of SCC114 cells with this compound was found to induce apoptosis. frontiersin.orgaacrjournals.org Specifically, after 48 hours of treatment with 35 μmol/L of this compound, 70.95% of SCC114 cells stained positive for Annexin V, an early marker of apoptosis. aacrjournals.org
The mechanism of apoptosis induction by this compound is often linked to its disruption of microtubule dynamics, which leads to mitotic arrest and subsequent cell death. frontiersin.orgaacrjournals.org
Effects on Normal Human Cells for Selectivity Assessment
In the context of its potential as an anticancer agent, the selectivity of this compound towards cancer cells over normal cells is a critical area of investigation. Studies have shown that while this compound can inhibit the proliferation of various human tumor cell lines, its effects on normal cells are also a consideration. pnas.orgnih.gov For instance, research on non-small cell lung cancer (NSCLC) revealed that this compound could force the formation of multipolar spindles in NSCLC cell lines but not in normal immortalized human bronchial epithelial cells (HBEC). nih.gov This suggests a degree of selectivity in its action against cancerous cells, which often have supernumerary centrosomes, a feature less common in normal cells. nih.gov
Further research has explored the impact of this compound on normal human lymphocytes in vitro. These studies have demonstrated that this compound can induce micronucleus formation, with a high percentage of these micronuclei containing whole chromosomes, indicating an aneuploidic event. iarc.fr This effect on chromosomal segregation is a key aspect of its mechanism and highlights the need for careful assessment of its therapeutic window.
Animal Models in Preclinical Investigations
Animal models have been indispensable in the preclinical evaluation of this compound, providing a platform to study its efficacy and safety in a whole-organism context. tandfonline.comtandfonline.com These models have been particularly important for investigating its antifungal activity, its potential as a cancer therapeutic, and its toxicological profile. tandfonline.comnih.gov
Guinea Pig Models of Dermatophytosis
The guinea pig has been a cornerstone animal model for studying dermatophytosis and the efficacy of antifungal agents like this compound. tandfonline.comnih.govnih.govipinnovative.com In these models, guinea pigs are experimentally infected with dermatophytes, such as Trichophyton mentagrophytes or Microsporum canis, to mimic human skin infections. tandfonline.comnih.gov
Studies using this model have demonstrated that orally administered this compound is effective in treating these infections. tandfonline.comnih.gov Research has shown that this compound becomes incorporated into keratinous tissues, making them resistant to the keratinase enzymes produced by the fungi. tandfonline.com Specifically, hair from guinea pigs treated with oral this compound was less efficiently hydrolyzed by fungal keratinases compared to untreated hair. tandfonline.com This supports the hypothesis that the drug's efficacy stems from modifying the keratin (B1170402) substrate, thereby inhibiting fungal growth. tandfonline.com Comparative studies in the guinea pig model have also been used to evaluate the therapeutic efficacy of this compound against other antifungal drugs like fluconazole. nih.gov
| Animal Model | Infection | Key Findings |
| Guinea Pig | Trichophyton mentagrophytes | This compound incorporates into keratin, making it resistant to fungal keratinases. tandfonline.com |
| Guinea Pig | Microsporum canis | Topical formulations of this compound showed complete clinical and mycological cure. nih.gov |
| Guinea Pig | Dermatophytosis | Used for comparative efficacy studies with other antifungal agents. nih.govasm.org |
Murine Xenograft Models of Cancer
Murine xenograft models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, have been pivotal in exploring the anticancer potential of this compound. nih.govnih.govmdpi.comdovepress.com These models allow for the in vivo assessment of a drug's ability to inhibit tumor growth. mdpi.com
Research has utilized murine xenograft models for various cancers, including colon cancer, multiple myeloma, and non-small cell lung cancer. nih.govnih.govmcmaster.ca In a model of small-cell lung cancer, this compound was found to inhibit tumor growth by upregulating the expression of pro-apoptotic proteins like Bax, p53, and caspase-3, and downregulating the anti-apoptotic protein Bcl-2 and the vascular endothelial growth factor (VEGF). nih.gov
Analogues of this compound have also been tested in these models. For example, the 2'-benzyloxy analogue of this compound demonstrated the ability to retard tumor growth in murine xenograft models of colon cancer and multiple myeloma by inhibiting centrosomal clustering. nih.govresearchgate.net Similarly, in non-small cell lung cancer xenografts, the combination of this compound with radiation therapy resulted in a significant delay in tumor growth compared to radiation alone. nih.gov
| Cancer Type | Model | Key Findings |
| Small-Cell Lung Cancer | Nude mouse xenograft | This compound inhibited tumor growth by modulating apoptotic and angiogenic factors. nih.gov |
| Colon Cancer & Multiple Myeloma | Murine xenograft | A this compound analogue retarded tumor growth by inhibiting centrosomal clustering. nih.govmcmaster.ca |
| Non-Small Cell Lung Cancer | In vivo xenograft | Combination of this compound and radiation therapy significantly delayed tumor growth. nih.gov |
Toxicity and Safety Assessments in Rodents
Rodent models, primarily mice and rats, have been crucial for assessing the toxicological profile of this compound. tandfonline.commdpi.com These studies have identified the liver as a primary target organ for toxicity and have also raised concerns about its genotoxic potential. tandfonline.comnih.gov
A notable effect of this compound administration in mice is the induction of hepatotoxicity, characterized by several key pathological changes. tandfonline.commdpi.com One of the most prominent features is the formation of Mallory bodies (MBs) in hepatocytes. tandfonline.commdpi.com MBs are aggregates of intermediate filament proteins, primarily keratins 8 and 18. mdpi.com The formation of these bodies is linked to an increased ratio of K8 to K18, which can impair cellular functions and lead to cell death. mdpi.com Molecular docking studies suggest that this compound and its metabolites can interact with these keratins, potentially causing protein misfolding and contributing to MB formation. mdpi.com
Another significant aspect of this compound-induced hepatotoxicity in mice is the development of hepatic porphyria. tandfonline.com This condition results from the drug's inhibitory effect on the enzyme ferrochelatase, which leads to an accumulation of protoporphyrin. tandfonline.comnih.gov This accumulation is followed by cell damage, necrosis, and inflammatory processes in the liver. tandfonline.com While the porphyrogenic effect of this compound is prominent in the mouse model, it is considered to be more moderate in humans. tandfonline.com
The genotoxic effects of this compound have been a subject of significant investigation, with a primary focus on its ability to induce chromosomal aberrations, particularly aneuploidy (an abnormal number of chromosomes). tandfonline.comiarc.froup.com this compound is known to act as a spindle poison, interfering with the formation and function of microtubules, which are essential for proper chromosome segregation during cell division. iarc.frresearchgate.net
In vivo studies in mice have provided evidence for the aneugenic activity of this compound in both somatic and germ cells. iarc.froup.com It has been shown to induce aneuploidy and cell cycle delay in the bone marrow cells of orally treated mice. oup.com Furthermore, this compound has been found to cause chromosomal aberrations in spermatocytes and induce sister chromatid exchange in bone-marrow cells. iarc.fr The ability of this compound to induce aneuploidy is considered a key aspect of its genotoxic potential and has been postulated as a possible mechanism for its carcinogenic effects in rodents. tandfonline.comoup.com
Reproductive Toxicity and Teratogenicity
Preclinical studies in various animal models have demonstrated that this compound exhibits reproductive toxicity and teratogenicity, particularly at high doses. These effects are thought to be linked to its mechanism of action, which involves interference with microtubule function, a critical process in cell division.
In studies conducted on pregnant rats, oral administration of this compound during the period of organogenesis led to a range of adverse outcomes. At high doses, ranging from 125 to 1500 mg/kg/day, researchers observed decreased survival rates among offspring and a specific syndrome of malformations. nih.gov Malformations noted in rat fetuses included tail anomalies, anophthalmia (absence of one or both eyes), anal atresia, and exencephaly. iarc.fr Another study in rats reported similar embryotoxic and teratogenic effects with oral doses of 50 and 500 mg/kg/day during specific days of gestation. iarc.fr Furthermore, administration of this compound to rats during pregnancy has been associated with dose-related reductions in pup birth weight, a lower number of live pups, and an increased incidence of fetal resorptions. iarc.fr
Teratogenic effects have also been documented in other species. In cats, this compound treatment has been linked to congenital malformations in kittens, including severe abnormalities of the brain, skeleton, and eyes. wtm.at Studies in mice have shown that high doses of this compound can induce aneuploidy, an abnormal number of chromosomes, in oocytes and cause both numerical and structural chromosome aberrations in spermatocytes. medicines.org.uk Specifically, oral administration of high doses (250 mg/kg or greater) led to aneuploidy and meiotic delay in mouse oocytes. medicines.org.uk In male mice, doses of 500 mg/kg and above resulted in increased chromosomal aberrations in spermatocytes. medicines.org.uk
It has also been reported that pups with abnormalities have been observed in the litters of some bitches treated with this compound. rwandafda.gov.rwnafdac.gov.ng While some rat reproduction studies have produced inconclusive results, the collective evidence from animal models indicates a potential risk to fetal development. rwandafda.gov.rwnafdac.gov.ng Suppression of spermatogenesis has been noted in rats, although this was not confirmed in human studies. rwandafda.gov.rwnafdac.gov.ng
The following table summarizes key findings from reproductive toxicity and teratogenicity studies of this compound in various animal models.
| Animal Model | Dosage | Key Findings |
| Rats | 125-1500 mg/kg/day (oral) | Decreased offspring survival, syndrome of malformations (tail anomalies, anophthalmia, anal atresia, exencephaly). nih.goviarc.fr |
| 50 and 500 mg/kg/day (oral) | Embryotoxic and teratogenic effects. iarc.fr | |
| 50, 250, or 500 mg/kg/day | Dose-related reduction in pup birth weight, decreased number of live pups, increased resorptions. iarc.fr | |
| Mice | ≥250 mg/kg (oral) | Aneuploidy and meiotic delay in oocytes. medicines.org.uk |
| ≥500 mg/kg | Increased numerical and structural chromosome aberrations in spermatocytes. medicines.org.uk | |
| Cats | N/A | Congenital malformations (brain, skeleton, eyes). wtm.at |
| Dogs | N/A | Reports of abnormalities in pups. rwandafda.gov.rwnafdac.gov.ng |
In Vivo Antifungal Efficacy Studies
The in vivo antifungal efficacy of this compound has been evaluated in various animal models of dermatophytosis. These studies are crucial for determining the therapeutic potential of different formulations and delivery systems.
A common model for these investigations is the guinea pig infected with a dermatophyte, such as Trichophyton mentagrophytes or Microsporum canis. nih.govresearchgate.netnih.gov In one study, a guinea pig model of trichophytosis was used to compare the efficacy of a novel topical formulation of this compound based on vaterite carriers with free this compound and isoconazole. acs.orgnih.gov The results indicated that the vaterite-based formulation provided a more rapid and effective cure for the infected animals. acs.orgnih.gov
Another study utilized a guinea pig model of Microsporum canis dermatophytosis to assess the efficacy of this compound encapsulated in deformable membrane vesicles (DMVs) for dermal delivery. nih.gov This topical formulation led to a complete clinical and mycological cure within 10 days of treatment. nih.gov Similarly, this compound-loaded solid lipid nanoparticles (SLNs) in a gel formulation were tested on M. canis infected guinea pigs. nih.govresearchgate.net Twice-daily application resulted in a complete cure after 8 days. nih.govresearchgate.net
The following table presents a summary of findings from in vivo antifungal efficacy studies of this compound in animal models.
| Animal Model | Fungal Species | This compound Formulation | Key Findings |
| Guinea Pig | Trichophyton mentagrophytes | Vaterite carriers | More rapid and effective cure compared to free this compound. acs.orgnih.gov |
| Guinea Pig | Microsporum canis | Deformable membrane vesicles (DMVs) | Complete clinical and mycological cure in 10 days. nih.gov |
| Guinea Pig | Microsporum canis | Solid lipid nanoparticles (SLNs) | Complete mycological and clinical cure in 8 days. nih.govresearchgate.net |
Studies on Bioavailability Enhancement in Animal Models (e.g., Nanoparticles)
Due to its poor water solubility, the oral bioavailability of this compound is often low and variable. frontiersin.orgpnrjournal.com Consequently, extensive research has focused on developing novel formulations, particularly those involving nanoparticles, to enhance its bioavailability.
In vivo studies in animal models have demonstrated the potential of these advanced drug delivery systems. One study in mice investigated the pharmacokinetic profile of this compound administered subcutaneously as nanocrystal and microcrystal suspensions. nih.gov The results showed a significant increase in bioavailability (60-100%) compared to oral dosing (17%). nih.gov This suggests that subcutaneous administration of nanoparticle formulations could be a viable alternative to bypass the significant first-pass metabolism associated with oral intake. nih.gov
Another approach to improving oral bioavailability has been the development of this compound-loaded nanosponges using β-cyclodextrin. ijlpr.com While this study focused on in vitro characterization, it highlighted the potential for improved dissolution and oral bioavailability. ijlpr.com Similarly, solid lipid nanoparticles (SLNs) have been formulated to enhance the oral delivery of this compound. pnrjournal.com In vitro release studies showed a sustained release profile compared to a pure drug suspension. pnrjournal.com
Research using rats has also shown that subcutaneous injection of crystalline this compound nano- and microsuspensions can extend the drug's presence in the system compared to oral administration. researchgate.net Furthermore, a study involving this compound-loaded solid lipid nanoparticles (SLNs) prepared by a hot microemulsion technique demonstrated a more than 5-fold increase in drug permeation through excised mouse skin compared to a conventional cream base. researchgate.net
The table below summarizes the findings from studies investigating bioavailability enhancement of this compound in animal models.
| Animal Model | Formulation | Route of Administration | Key Bioavailability Findings |
| Mice | Nanocrystals and microcrystals | Subcutaneous | Bioavailability increased to 60-100% compared to 17% for oral administration. nih.gov |
| Rats | Crystalline nano- and microsuspensions | Subcutaneous | Extended pharmacokinetic profiles compared to oral administration. researchgate.net |
| Mice | Solid lipid nanoparticles (SLNs) | Dermal (excised skin) | Over 5-fold greater drug permeation than conventional cream. researchgate.net |
| Rats | Nanoparticles containing PMMA | Intravenous | Altered bio-distribution pattern. jyoungpharm.org |
Advanced Analytical Methodologies for Griseofulvin Research
Chromatographic Techniques
Chromatography is a cornerstone for the analytical study of Griseofulvin (B1672149), offering powerful separation and quantification capabilities. researchgate.net Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), have been successfully employed for the determination of this compound in diverse samples such as bulk drug substances, pharmaceutical dosage forms, and biological fluids like plasma. researchgate.netresearchgate.netuonbi.ac.ke
High-Performance Liquid Chromatography (HPLC) stands out as a widely used technique for the analysis of this compound. innovareacademics.in Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering excellent resolution and sensitivity. innovareacademics.injyoungpharm.org Detection is often carried out using UV spectrophotometry, with common wavelengths set around 291 nm, 293 nm, or 295 nm, corresponding to this compound's absorbance maxima. innovareacademics.inijcrt.orgresearchgate.net Fluorescence detection is also a highly sensitive option, with excitation and emission wavelengths typically set at 300 nm and 418 nm, respectively. nih.govla-press.orgnih.gov
The development of robust HPLC methods for quantifying this compound in biological fluids is crucial for pharmacokinetic research. nih.govnih.gov Simple, rapid, and sensitive HPLC methods have been established for the determination of this compound in small volumes of rat plasma. nih.govresearchgate.net
A common approach involves a straightforward sample preparation step, such as protein precipitation and extraction using a solvent like acetonitrile. nih.govla-press.orgresearchgate.net An internal standard, such as warfarin, is often incorporated to ensure accuracy. nih.govla-press.orgnih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column. nih.govla-press.orgnih.gov
Validation of these methods is performed in accordance with ICH guidelines, assessing parameters like linearity, accuracy, precision, sensitivity, and recovery. uonbi.ac.keijcrt.org A validated method demonstrated excellent linearity over a plasma concentration range of 10 to 2500 ng/mL. nih.govla-press.orgnih.gov The accuracy, measured as relative error, and precision, measured as the coefficient of variation, consistently fall within acceptable limits for both intra-day and inter-day assessments. nih.govla-press.orgnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for this compound in plasma have been reported to be as low as 1 ng/mL and 10 ng/mL, respectively, highlighting the high sensitivity of these methods. nih.govla-press.orgresearchgate.net The mean recovery of this compound from rat plasma has been found to be approximately 99.2%. nih.govla-press.orgnih.gov
Table 1: Example of HPLC Method Parameters for this compound in Rat Plasma
| Parameter | Details | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation/extraction with acetonitrile | nih.govla-press.org |
| Internal Standard | Warfarin | nih.govla-press.org |
| Stationary Phase | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) | la-press.orgnih.gov |
| Mobile Phase | 20 mM sodium dihydrogen phosphate-acetonitrile (55:45, v/v, pH 3.5) | la-press.org |
| Flow Rate | 1.0 mL/min | la-press.org |
| Detection | Fluorescence (Ex: 300 nm, Em: 418 nm) or UV (291 nm) | nih.govla-press.org |
| Linearity Range | 10 - 2500 ng/mL | nih.govla-press.orgnih.gov |
| Limit of Detection (LOD) | 1 ng/mL | nih.govla-press.orgnih.gov |
| Limit of Quantification (LOQ) | 10 ng/mL | nih.govla-press.orgnih.gov |
| Mean Recovery | 99.2% | nih.govla-press.orgnih.gov |
| Intra-day Precision (%CV) | < 3.0% | nih.govla-press.orgnih.gov |
| Inter-day Precision (%CV) | < 7.5% | nih.govla-press.orgnih.gov |
Validated HPLC methods are directly applicable to pharmacokinetic studies, enabling the quantitative assessment of this compound concentrations in plasma over time following administration. nih.govnih.govrtrn.net For instance, after a single oral dose of 50 mg/kg of this compound to rats, plasma concentrations were monitored, and key pharmacokinetic parameters were determined. nih.govresearchgate.net
These studies provide essential data on the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ability to accurately measure drug levels in plasma allows for the calculation of parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total area under the concentration-time curve (AUC). researchgate.net
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Reference |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 981 ± 308 ng/mL | researchgate.net |
| Tmax (Time of Cmax) | 3.33 ± 0.58 hr | researchgate.net |
| AUC (Area Under the Curve) | 9.67 ± 4.9 mg·hr/L | researchgate.net |
| T½ (Elimination Half-life) | 4.30 ± 0.42 hr | researchgate.net |
| Vd/F (Apparent Volume of Distribution) | 41.4 ± 22.5 L | researchgate.net |
| CL/F (Total Body Clearance) | 6.65 ± 3.35 L/hr | researchgate.net |
| MRT (Mean Residence Time) | 8.14 ± 1.14 hr | researchgate.net |
Data derived from a study in Sprague-Dawley rats following a single 50 mg/kg oral dose. researchgate.net
Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, represent simple, cost-effective, and high-throughput techniques for the analysis of this compound. researchgate.netuonbi.ac.ke These methods are suitable for both qualitative and quantitative assessments and have been applied to the analysis of pharmaceutical formulations like tablets. researchgate.netuonbi.ac.keresearchtrends.net Fluorometric TLC procedures have also been developed for determining this compound in human plasma. nih.gov
For quantitative analysis, HPTLC is coupled with densitometry. researchgate.netuonbi.ac.ke A new HPTLC-densitometric method for assaying this compound in tablets has been developed and validated according to ICH guidelines. researchgate.netuonbi.ac.keajol.info The method typically involves spotting the sample on a pre-coated TLC silica (B1680970) gel 60F254 plate, followed by development in a chamber with a suitable mobile phase. researchgate.netuonbi.ac.ke After development, the plate is scanned with a densitometer at a specific wavelength to quantify the analyte.
One such validated method uses a mobile phase of diethyl ether and toluene (B28343) (4:1 v/v) and a detection wavelength of 299 nm. researchgate.netuonbi.ac.ke The method was shown to be selective, with an Rf value for this compound of 0.22 and no interference from tablet excipients. researchgate.netuonbi.ac.ke Validation confirmed the method's accuracy, with recovery values between 98.11% and 102.66%, and precision, with relative standard deviation (RSD) values for repeatability and intermediate precision of 1.43% and 1.58%, respectively. researchgate.netuonbi.ac.keajol.info
Table 3: HPTLC-Densitometric Method Parameters for this compound Tablets
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Pre-coated TLC silica gel 60F254 glass plates | researchgate.netuonbi.ac.ke |
| Mobile Phase | Diethyl ether : Toluene (4:1 v/v) | researchgate.netuonbi.ac.ke |
| Detection Wavelength | 299 nm | researchgate.netuonbi.ac.ke |
| Rf Value | 0.22 | researchgate.netuonbi.ac.ke |
| Accuracy (% Recovery) | 98.11 - 102.66% | researchgate.netuonbi.ac.keajol.info |
| Repeatability (%RSD) | 1.43% | researchgate.netuonbi.ac.keajol.info |
| Intermediate Precision (%RSD) | 1.58% | researchgate.netuonbi.ac.keajol.info |
| Linearity (R²) | >0.98 | researchgate.netuonbi.ac.ke |
Gas Chromatography (GC) is another powerful technique that has been utilized for the quantitative determination of this compound. sigmaaldrich.comnih.govnih.gov GC methods, often using an electron-capture detector (ECD), have been applied to determine this compound levels in biological samples, including the serum and organs of guinea pigs, as well as in human serum. nih.gov GC has also been employed to identify and quantify this compound and its related compound, dechlorothis compound, extracted from fermentation cultures of Penicillium urticae. nih.gov In one study, GC analysis was used to identify this compound as a major bioactive compound in crude extracts from marine-derived fungi. ajol.info The use of gas-liquid chromatography provides a rapid and accurate method for the determination of both this compound and dechlorothis compound. nih.gov
Method Development and Validation for Biological Fluids (e.g., Plasma)
Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)
Mass Spectrometry (MS) Based Methods
Mass spectrometry (MS) has emerged as a powerful and indispensable tool in this compound research, offering high sensitivity and specificity for its detection and characterization. austinpublishinggroup.comifremer.fr This technique allows for the precise determination of the molecular weight and elemental composition of this compound, even in complex mixtures. austinpublishinggroup.com
Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical method for the quantification of this compound in various matrices, including biological fluids and environmental samples. nih.govresearchgate.netnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net In a typical LC-MS/MS workflow, this compound is first separated from other components in the sample by an LC column. researchgate.net The separated compound then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and minimizes interference from other substances in the matrix. nih.gov
Validated LC-MS/MS methods have demonstrated excellent linearity, accuracy, and precision for this compound quantification. nih.govresearchgate.net For instance, a method developed for human plasma showed linearity over a concentration range of 20-3000 ng/mL, with a lower limit of quantification (LLOQ) of 20 ng/mL. nih.gov The method also exhibited good recovery and minimal matrix effects. nih.gov The use of an internal standard, such as propranolol (B1214883) hydrochloride or this compound's isotopologue, is common practice to ensure accuracy and reproducibility. nih.gov61.8.75
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Plasma nih.gov
| Parameter | Result |
| Linearity Range | 20-3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Absolute Recovery of this compound | 87.36% |
| Inter-batch and Intra-batch Coefficient of Variation | < 7.5% |
| Accuracy (relative error) | within ±4.2% |
Confirmation of this compound in Fungal Extracts
Mass spectrometry is instrumental in the unambiguous identification and confirmation of this compound in extracts from various fungal species, including Penicillium and Nigrospora species. austinpublishinggroup.comifremer.frajol.info Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the protonated molecule of this compound, [M+H]+, at a mass-to-charge ratio (m/z) of 353. austinpublishinggroup.comifremer.fr The isotopic pattern observed in the mass spectrum, which reveals the presence of a chlorine atom, further corroborates the identity of the compound. ifremer.frresearchgate.net
To confirm the structure, tandem mass spectrometry (MS/MS) or multi-stage fragmentation (MSn) is utilized. ifremer.fr By isolating the m/z 353 ion and subjecting it to fragmentation, a characteristic pattern of product ions is generated. ifremer.fr This fragmentation pattern serves as a fingerprint for this compound and can be compared with that of a pure standard to provide definitive confirmation. ifremer.frresearchgate.net This approach is particularly valuable in dereplication studies, where the goal is to rapidly identify known compounds in complex natural product extracts. ifremer.fr An untargeted metabolomic study of marine-derived Penicillium strains successfully used HPLC-DAD-HRMS to identify this compound and its biosynthetic intermediates. semanticscholar.org
Spectroscopic Techniques
Spectroscopic methods are widely used for the analysis and characterization of this compound and its derivatives, providing valuable information about its concentration and chemical structure. iarc.fr
Spectrophotometry (UV/Visible)
UV/Visible spectrophotometry is a simple, cost-effective, and readily available technique for the quantitative determination of this compound in pharmaceutical formulations. ajrconline.orgijcrt.orgajrconline.org The method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. The absorbance maximum (λmax) for this compound is typically observed around 291-295 nm in solvents like methanol (B129727) or ethanol. ijcrt.orgjptcp.comdavidpublisher.comrjptonline.org Some methods have reported a λmax at 263.5 nm in a mixed solvent system of acetone, ethanol, and 0.1N HCl. ajrconline.org
The concentration of this compound in a sample can be determined by measuring its absorbance at the λmax and applying the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. ajrconline.orgijcrt.org These methods are validated for linearity, accuracy, and precision. ajrconline.orgijcrt.org For instance, a developed method showed linearity in the concentration range of 1-6 µg/ml. ijcrt.org Another study demonstrated linearity between 0.5-3.5 µg/ml. ajrconline.org
Table 2: Comparison of UV Spectrophotometric Methods for this compound Determination
| λmax | Solvent | Linearity Range | Reference |
| 295 nm | Methanol | 10-60 µg/mL | jptcp.com |
| 295 nm | Ethanol | 1-6 µg/ml | ijcrt.org |
| 291 nm | Methanol | Not specified | davidpublisher.com |
| 263.5 nm | Acetone:Ethanol:0.1N HCl (1:1:8) | 0.5-3.5 µg/ml | ajrconline.orgajrconline.org |
| 842 nm | Charge transfer complex with TCNQ | 5–200 μg mL−1 | researchcommons.org |
| 470 nm | Ion-association complex with Mo(V)-thiocyanate | 2-150 μg mL-1 | researchcommons.org |
Spectrofluorimetry
Spectrofluorimetry is another sensitive technique that can be employed for the analysis of this compound. researchgate.netnih.gov This method is based on the principle that this compound, when excited with light of a specific wavelength, emits light at a longer wavelength (fluorescence). The intensity of the emitted fluorescence is proportional to the concentration of the compound. pnas.org
Studies have utilized spectrofluorimetry to investigate the binding of this compound to proteins like tubulin. pnas.orgnih.gov By monitoring changes in the intrinsic tryptophan fluorescence of tubulin upon the addition of this compound, researchers can determine the binding affinity and dissociation constant. pnas.org Another study used fluorescence spectroscopy to examine the solubilization of this compound by bile salts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and its derivatives. nih.govmdpi.comnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure. mdpi.comnih.gov
In the ¹H NMR spectrum of a this compound derivative, characteristic signals can be observed for the aromatic proton, the vinylic proton, the methoxy (B1213986) groups, and the protons of the cyclohexene (B86901) ring. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and stereochemistry. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all the carbon atoms in the molecule, including the carbonyl carbons and the carbons of the aromatic and cyclohexene rings.
NMR spectroscopy is particularly crucial for characterizing new derivatives of this compound that are synthesized or isolated from natural sources. researchgate.netnih.gov For example, the structures of new this compound derivatives isolated from Aureobasidium pullulans were elucidated based on extensive 1D and 2D NMR data analysis. researchgate.net Furthermore, NMR has been used to study the biosynthesis of this compound, for instance, by using ²H NMR to determine the stereochemistry of hydrogen atoms. rsc.org
Infrared (IR) Absorption Spectrophotometry
Infrared (IR) Absorption Spectrophotometry is a pivotal analytical technique in this compound research, primarily utilized for the identification and structural elucidation of the compound, as well as for assessing its compatibility with various excipients in pharmaceutical formulations. The principle of this method lies in the absorption of infrared radiation by the molecules of the sample, which causes vibrations of the chemical bonds at specific frequencies. These frequencies are characteristic of the functional groups present in the molecule, thereby providing a unique "fingerprint" for the compound.
In the analysis of this compound, the IR spectrum exhibits several significant absorption peaks that correspond to its distinct functional groups. jyoungpharm.orgresearchgate.net These characteristic peaks are instrumental in confirming the identity and purity of the drug. jyoungpharm.orgresearchgate.net For instance, studies have reported the use of Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of this compound inclusion complexes. mdpi.com The comparison of the FTIR spectrum of a sample with that of a reference standard of this compound allows for the verification of the drug's integrity and the absence of by-products. jyoungpharm.orgresearchgate.net
Furthermore, IR spectroscopy is a valuable tool for investigating potential interactions between this compound and polymers or other excipients in a formulation. jptcp.combepls.com By comparing the spectrum of a physical mixture of the drug and an excipient with the spectra of the individual components, any significant shifts, disappearance, or appearance of new peaks can indicate a chemical interaction. jptcp.com The absence of such changes suggests that the drug and the excipient are compatible. jptcp.combepls.com For example, compatibility studies using FTIR have shown no interaction between this compound and stabilizers in nanocrystal formulations, confirming the stability of the mixture. ijsat.org
The table below summarizes the characteristic IR absorption peaks for this compound as reported in the literature.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H stretch | 2799.45 | jyoungpharm.orgresearchgate.net |
| N-H stretch | 3301.77 | jyoungpharm.orgresearchgate.net |
| C=O stretch | 1682.16 | jyoungpharm.orgresearchgate.net |
| C=C group vibration | 1630.68 | jyoungpharm.orgresearchgate.net |
| C-N stretching | 1444.02 | jyoungpharm.orgresearchgate.net |
| C-O-C stretch | 1085.35 | jyoungpharm.orgresearchgate.net |
Microstructural and Physicochemical Characterization Methods
The microstructural and physicochemical properties of this compound, particularly in its various formulated forms, are critical determinants of its performance. A suite of advanced analytical techniques is employed to characterize these properties, providing insights into the drug's morphology, thermal behavior, and the stability of its particulate systems.
Small-angle X-ray Scattering (SAXS)
Small-angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of materials. In this compound research, SAXS has been instrumental in characterizing the microstructure of complex formulations like microemulsions. nih.govresearchgate.netnih.gov This non-destructive method provides information on the size, shape, and arrangement of nanoparticles and other colloidal structures.
Research on this compound-loaded microemulsions has utilized SAXS to elucidate their internal structures. nih.govresearchgate.netnih.gov The scattering patterns obtained from these experiments have revealed the presence of various liquid crystalline phases, including hexagonal, cubic, and lamellar structures. nih.govresearchgate.netnih.gov The identification of these microstructures is crucial as they directly influence the formulation's properties, such as its stability and drug release profile. For instance, the cubic phase, often observed in these systems, is composed of continuous water channels separated by a lipid bilayer, making it suitable for entrapping different types of molecules. nih.gov Any alteration in the components of the microemulsion can directly affect its microstructure, which can be effectively monitored using SAXS. nih.govresearchgate.netnih.gov
While highly informative, the accessibility of synchrotron SAXS for routine analysis can be a limitation, prompting the exploration of complementary techniques. mdpi.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used in this compound research to study thermal transitions such as melting, crystallization, and glass transitions. roquette.comsphinxsai.comnih.gov
DSC studies have consistently identified the characteristic melting endotherm of crystalline this compound. roquette.com This peak is a key indicator of the drug's crystalline state within various formulations. roquette.com The technique is also employed to assess the thermal stability of this compound and its compatibility with excipients at elevated temperatures. roquette.com
Furthermore, DSC is crucial for characterizing different solid forms of this compound, such as solvates and amorphous states. For example, the DSC thermogram of a this compound-n-butyl acetate (B1210297) solvate showed an endothermic peak corresponding to the collapse of the solvate structure and recrystallization into Form I, followed by the melting of Form I at a higher temperature. acs.org Similarly, in studies of amorphous this compound, DSC has been used to observe the glass transition, crystallization events, and the influence of particle size on these thermal phenomena. acs.orgnih.gov The presence of a single glass transition temperature in drug-polymer dispersions, which follows the Gordon-Taylor equation, can indicate the formation of a molecularly dispersed amorphous system. acs.org
The following table presents examples of thermal events for this compound and its formulations as determined by DSC.
| Sample | Thermal Event | Temperature (°C) | Reference |
| Crystalline this compound | Melting Endotherm | 218-220 | roquette.com |
| This compound Form I | Melting | ~220 | acs.org |
| This compound-n-butyl acetate solvate | Desolvation and Recrystallization | ~78.8 | acs.org |
| Amorphous this compound | Glass Transition | ~80 | nih.gov |
| Amorphous this compound | Crystallization | 115-135 | nih.gov |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and topography of solid materials at high resolution. In this compound research, SEM is extensively used to examine the particle shape, size, and surface characteristics of the drug in its various forms, including raw material, recrystallized particles, and advanced formulations like nanoparticles and microstructures. jyoungpharm.orgmdpi.comacs.org
SEM analysis has revealed significant morphological differences between various preparations of this compound. For instance, raw this compound has been described as having an amorphous or rock-like shape, which can be altered to more defined structures, such as rectangular-like crystals, after processes like liquid antisolvent recrystallization. mdpi.comdntb.gov.ua In the context of nanoparticle formulations, SEM is used to confirm their morphology, often revealing spherical or smooth spheroidal shapes. jyoungpharm.orgwisdomlib.org
Time-resolved SEM studies have provided insights into the evolution of this compound's morphology during precipitation, suggesting that complex hierarchical structures can form through the aggregation and fusion of smaller primary particles. acs.org The presence of different additives has been shown to influence the final particle morphology, leading to structures described as umbrella-like or hexagonal. acs.org SEM has also been used to observe changes in the hyphae of fungi treated with this compound, revealing irregular swelling and other morphological alterations. apsnet.org
Zeta Potential and Particle Size Analysis (e.g., for Nanoparticles)
Particle size analysis, often performed using techniques like dynamic light scattering (DLS) or photon correlation spectroscopy, determines the size distribution of the particles in a suspension. ijsat.orgnih.gov For this compound nanoparticles, reported particle sizes can range from the sub-100 nm scale to several hundred nanometers, depending on the formulation and preparation method. bepls.comijsat.orgwisdomlib.orgresearchgate.net For example, this compound nanocrystals have been prepared with particle sizes in the range of 80.3 nm to 300.6 nm. ijsat.org The polydispersity index (PDI) is another important parameter obtained from these analyses, with a low PDI value indicating a narrow and uniform size distribution, which is generally desirable for controlled drug delivery. jyoungpharm.orgijsat.org
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. jyoungpharm.org A high absolute zeta potential value (typically > ±30 mV) suggests good stability, as the electrostatic repulsion between particles is sufficient to prevent aggregation. wisdomlib.org For this compound nanoparticles, reported zeta potential values are often negative, for instance, ranging from -19.7 mV to -24.7 mV for certain nanocrystal formulations and -22.04 mV to -30.64 mV for polymeric nanoparticles, indicating a degree of stability. jyoungpharm.orgijsat.orgwisdomlib.org
The table below provides a summary of reported particle size and zeta potential values for various this compound formulations.
| Formulation Type | Particle Size Range (nm) | Zeta Potential Range (mV) | Reference(s) |
| Polymeric Nanoparticles | 108.6 - 220.6 | -22.04 to -30.64 | jyoungpharm.org |
| Nanocrystals | 80.3 - 300.6 | -19.7 to -24.7 | ijsat.org |
| Lipid Nanoparticles | ~179.8 | -27.9 | nih.govnih.govbrieflands.com |
| Poly-epsilon-caprolactone Nanospheres | 250 - 326 | < -30 | researchgate.net |
| Nanosponge | 340.12 - 535.73 | - | bepls.com |
| Microemulsions | 30.9 - 84.3 | -4.5 to -20.8 | nih.govresearchgate.net |
Emerging Research Directions and Future Perspectives for Griseofulvin
Drug Repurposing Potentials
The repositioning of existing drugs for new indications offers a promising and accelerated pathway for therapeutic development. Griseofulvin (B1672149), with its established safety profile, is a prime candidate for such exploration, with studies delving into its antiviral and antibacterial capabilities. frontiersin.orgresearchgate.net
Initial studies have demonstrated that this compound can suppress the replication of the Hepatitis C virus (HCV). nih.govnih.gov This antiviral action is attributed to its ability to interfere with microtubule polymerization in human host cells, arresting the cell cycle at the G2/M phase, which is crucial for viral replication. nih.govnih.gov A synergistic inhibitory effect has also been observed when this compound is combined with interferon-alpha. nih.gov
Building on these findings, recent computational and molecular docking studies have suggested a broader antiviral potential. For instance, research has indicated a promising binding potential of this compound with the SARS-CoV-2 main protease and the human ACE2 receptor, suggesting a possible role in mitigating COVID-19 symptoms. nih.gov this compound has also been historically noted for its use in providing pain relief associated with zoster (shingles) and preventing the formation of new lesions. nih.gov These findings encourage further experimental investigation into this compound's efficacy against a wider range of viruses.
Although traditionally known for its lack of effect on bacteria, recent research has unveiled the potential of this compound and its derivatives as antibacterial agents. researchgate.netdrugbank.com Computational predictions suggested that compounds in the this compound chemical series could possess antibacterial properties. researchgate.netbg.ac.rs Subsequent experimental testing of 42 this compound derivatives confirmed potent activity against a panel of both gram-positive and gram-negative microorganisms. researchgate.net
The antibacterial efficacy of these derivatives was significant, with minimal inhibitory (MIC) and minimal bactericidal (MBC) concentrations ranging from 0.0037–0.04 mg/ml and 0.01–0.16 mg/ml, respectively. researchgate.net Notably, the activity of these compounds was reported to be 2.5 to 12 times greater than the reference antibiotic ampicillin (B1664943) and 2 to 8 times greater than streptomycin. researchgate.net In silico analyses suggest that a key mechanism for this antibacterial action involves targeting the FtsZ protein, which is the prokaryotic counterpart to the microtubules targeted by this compound in eukaryotic fungal cells. mdpi.com This discovery of a novel antibacterial mechanism for this compound derivatives highlights a significant opportunity for drug repurposing to combat bacterial infections. researchgate.net
Exploration of Broader Antiviral Spectrum (beyond HCV)
Novel Formulation Strategies to Enhance Bioavailability and Target Specificity
A major challenge with this compound is its poor water solubility, which leads to low and variable oral bioavailability. frontiersin.orgjyoungpharm.org To address this, researchers are actively developing novel formulation strategies designed to enhance its dissolution, improve absorption, and enable targeted delivery.
Nanotechnology offers a powerful tool to overcome the biopharmaceutical challenges of this compound. researchgate.net Various nanoparticle-based systems have been developed to improve its delivery and efficacy.
This compound-Zinc Oxide Nanoparticles (GF-ZnO NPs): This novel formulation combines this compound with zinc oxide nanoparticles, which are known to have their own antidermatophytic effects. nih.gov Studies have shown that GF-ZnO NPs exhibit more effective inhibitory action against dermatophytes like Trichophyton mentagrophytes and Trichophyton verrucosum compared to this compound alone. nih.govresearchgate.net For instance, the MIC value for GF-ZnO NPs against T. verrucosum was 0.031 µg/mL, indicating high efficiency. researchgate.net This suggests that such nanoparticles could be developed into a new, more potent treatment for dermatophytosis. nih.gov
Lipid Nanoparticles: Solid Lipid Nanoparticles (SLNs) are a leading approach to improve the oral bioavailability of poorly water-soluble drugs like this compound. pnrjournal.compnrjournal.com These formulations encapsulate the drug within a solid lipid matrix, increasing its solubility and allowing for controlled or extended release. pnrjournal.comscientific.net Studies have successfully formulated this compound-loaded SLNs using methods like hot homogenization and microemulsion techniques, with lipids such as glyceryl monostearate and shea butter. pnrjournal.comscientific.netjddtonline.info These nanoparticles typically exhibit sizes in the nano-range (e.g., 165 nm to 179.8 nm) and demonstrate prolonged drug release, with one study showing an 89.47% release over 24 hours. pnrjournal.comscientific.netnih.gov
Other Nanoparticle Systems: Other innovative approaches include nanosponges, which are porous structures that can encapsulate this compound. ijlpr.com Nanosponges prepared with β-cyclodextrin have shown a high entrapment efficiency (97.69%) and a prolonged drug release of up to 8 hours, which is beneficial for treating chronic fungal infections. ijlpr.com
Table 1: Summary of Research Findings on this compound Formulations
| Formulation Type | Key Findings |
|---|---|
| This compound-Zinc Oxide Nanoparticles (GF-ZnO NPs) | Showed higher inhibitory action against T. mentagrophytes and T. verrucosum than this compound alone. nih.govresearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Improved oral bioavailability by enhancing solubility. pnrjournal.com Formulations showed prolonged drug release (up to 89.47% over 24 hours). pnrjournal.comscientific.net Particle sizes achieved were in the nano-range (e.g., 165 nm). scientific.net |
| Shea Butter Nanoparticles | Prolonged the release of this compound and showed improved anti-inflammatory activity. jddtonline.info |
| Nanosponges (β-cyclodextrin based) | Achieved high drug entrapment efficiency (97.69%) and prolonged release over 8 hours. ijlpr.com Particle size was found to be 488.59nm. ijlpr.com |
| Microemulsions | Droplet sizes ranged from 30.9 to 84.3 nm. nih.govnih.gov Formulated for topical delivery to increase drug solubility and skin penetration. neliti.commui.ac.ir Drug release was influenced by the microstructure, with hexagonal and cubic structures showing higher release rates. nih.govmui.ac.ir |
To bypass the issues of oral administration and deliver the drug directly to the site of skin infections, microemulsions for topical delivery are being explored. nih.govneliti.com Microemulsions are clear, stable, isotropic mixtures of oil, water, and surfactants that can solubilize poorly water-soluble drugs like this compound. neliti.comsciencescholar.us
These formulations are characterized by small droplet sizes, typically ranging from 30.9 to 84.3 nm, which are suitable for topical application. nih.govnih.govneliti.com Research has focused on formulating stable this compound microemulsions and evaluating their physicochemical properties, including viscosity, pH, and conductivity, to ensure they are appropriate for skin application. nih.govneliti.com Studies have shown that the microstructure of the microemulsion (e.g., lamellar, hexagonal, or cubic) directly affects the drug release profile, with some formulations releasing up to 43.69% of the drug. nih.govnih.gov This approach aims to create a more effective prophylactic and therapeutic agent for dermatophytosis by concentrating the drug at the lesion site. nih.gov
Nanoparticle Formulations (e.g., this compound-Zinc Oxide Nanoparticles, Lipid Nanoparticles)
Further Elucidation of Undefined Pharmacological Mechanisms
The primary mechanism of action for this compound's antifungal effect is its ability to disrupt fungal mitosis by binding to tubulin and interfering with the function of mitotic spindle microtubules. drugbank.compatsnap.comekb.eg This action is fungistatic, meaning it inhibits the growth of the fungi. droracle.ai
However, it is widely acknowledged that the exact mechanism is not fully understood. drugbank.comdroracle.ai Some studies suggest that this compound may also inhibit fungal nucleic acid synthesis and impair cell wall synthesis. droracle.ai Furthermore, observations of its effectiveness in non-fungal inflammatory skin conditions like lichen planus suggest potential anti-inflammatory and immunomodulatory properties that are not yet clearly defined. nih.govekb.eg The expanding research into its antiviral and antibacterial activities also points to additional molecular targets, such as the bacterial FtsZ protein. mdpi.com A comprehensive understanding of these undefined pharmacological mechanisms is crucial for fully harnessing the therapeutic potential of this compound and its derivatives. frontiersin.org
Development of this compound Derivatives with Improved Efficacy and Reduced Toxicity
The quest for more potent and safer antifungal agents has spurred significant research into the chemical modification of the this compound molecule. google.comdtu.dk The primary objectives of these derivatization efforts are to enhance antifungal efficacy, broaden the spectrum of activity, and mitigate potential toxic effects associated with the parent compound. nih.govgsconlinepress.commdpi.com Researchers have explored modifications at various positions of the this compound scaffold, leading to the synthesis of numerous analogs. dtu.dkbohrium.com
A notable strategy has been the modification of the 4'-position of the cyclohexene (B86901) ring. researchgate.netnih.gov Studies have shown that introducing different acyl groups at this position can significantly influence antifungal activity. researchgate.netacs.org For instance, a series of new this compound derivatives were synthesized and tested against several phytopathogenic fungi. nih.gov Among these, compounds with specific aliphatic and aromatic acyl substitutions demonstrated superior in vitro activity against Colletotrichum gloeosporioides compared to both this compound and the commercial fungicide thiophanate-methyl. researchgate.netnih.gov The introduction of bulky and electronegative groups at the 4'-position was found to be favorable for increased activity. nih.gov
Another successful approach involves the synthesis of analogs with modifications at the 2'-position. The introduction of a benzyloxy group at this position, for example, resulted in a derivative with significantly enhanced antiproliferative activity in cancer cell lines, suggesting a potential for improved therapeutic efficacy. researchgate.net Further research has led to the synthesis of a library of this compound derivatives, with some compounds showing improved GI50 (half-maximal growth inhibition) values compared to the original molecule. bohrium.com For example, a derivative incorporating a benzhydrylamino-group (compound 4z) showed promising activity against various cancer cell lines. bohrium.com
In one study, forty-two new this compound derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov The majority of these compounds exhibited better antifungal activity than this compound and the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a panel of eight micromycetes. nih.gov The most promising compound from this series, designated as compound 15, showed particularly potent activity. nih.gov Similarly, other research has focused on creating derivatives with improved water solubility to enhance bioavailability. researchgate.net The synthesis of semicarbazone and aminoguanidine (B1677879) analogs of this compound resulted in compounds with increased potency against HCT116 and MCF-7 cancer cell lines and higher water solubility. researchgate.net
These findings underscore the potential of medicinal chemistry to refine the therapeutic profile of this compound, paving the way for new antifungal agents with superior performance.
Table 1: Selected this compound Derivatives and their Enhanced Antifungal/Antiproliferative Activity
| Derivative/Analog | Modification Details | Target Organism/Cell Line | Key Finding | Reference(s) |
| Compound 6c | Acyl substitution at 4'-position | Colletotrichum gloeosporioides | IC50 of 47.25 µg/mL, superior to thiophanate-methyl. | researchgate.netnih.gov |
| Compound 6e | Acyl substitution at 4'-position | Colletotrichum gloeosporioides | IC50 of 49.44 µg/mL, superior to thiophanate-methyl. | researchgate.netnih.gov |
| Compound 12 | Chlorinated product of a derivative | Colletotrichum gloeosporioides | IC50 of 2.24 µg/mL, significantly better than this compound. | acs.org |
| Compound 15 | Specific derivative from a library of 42 | Trichoderma viride and other micromycetes | Exhibited better activity than this compound, ketoconazole, and bifonazole. | nih.gov |
| Compound 4z | Benzhydrylamino-group at 4'-position | CAL-51 breast cancer cells | Showed the most promising GI50 value among tested analogs. | bohrium.com |
| Compound 9 (Semicarbazone analog) | Semicarbazone modification | HCT116 and MCF-7 cells | More potent than this compound and showed synergistic effects with tamoxifen. | researchgate.net |
| Compound 3d | Derivative from a library of 42 | 7 phytopathogenic fungi | Showed the most significant and broad-spectrum antifungal activity. | acs.org |
Investigation of this compound's Role in Agricultural Crop Protection
This compound, a metabolite produced by fungi such as Penicillium griseofulvum, has been investigated for its potential as a fungicide in agriculture to protect crops from various plant pathogenic fungi. researchgate.netnih.govoup.com Its antifungal properties are not limited to human and animal pathogens, showing efficacy against a range of fungi that cause significant crop damage. google.commicrobiologyresearch.org Research has demonstrated that this compound can control diseases such as apple scab (Venturia), grey mould of lettuce (Botrytis), and early blight of tomato (Alternaria). google.com
Studies have evaluated the in vitro and in vivo antifungal activity of this compound and its derivatives against numerous phytopathogenic fungi. researchgate.netnih.govjmb.or.kr For example, this compound has shown significant inhibitory activity against Colletotrichum gloeosporioides and Alternaria solani. acs.org In one study, this compound effectively controlled the development of rice blast (Magnaporthe grisea), rice sheath blight (Corticium sasaki), wheat leaf rust (Puccinia recondita), and barley powdery mildew (Blumeria graminis f. sp. hordei) at various concentrations. jmb.or.kr The endophytic fungus Xylaria sp. F0010, isolated from Abies holophylla, was found to produce this compound, and its culture broths exhibited potent, broad-spectrum antifungal activity against several plant diseases. jmb.or.kr
The development of this compound derivatives has further expanded its potential application in crop protection. acs.orgacs.orgacs.org A series of novel this compound derivatives were synthesized and showed excellent antifungal activities against C. gloeosporioides in infected apples. researchgate.net Some of these derivatives were more effective than the commercial fungicide thiophanate-methyl. researchgate.netnih.gov Another study synthesized 39 new this compound derivatives and found that several exhibited promising activity against fungi like Botrytis cinerea and Alternaria solani. acs.org Specifically, chlorinated derivatives showed remarkable activity against C. gloeosporioides. acs.org The need for new, effective, and environmentally friendly pesticides continues to drive research into natural products like this compound and their analogs. acs.orgacs.org
Table 2: Antifungal Activity of this compound Against Plant Pathogenic Fungi
| Pathogenic Fungus | Host Plant/Disease | Efficacy of this compound | Reference(s) |
| Magnaporthe grisea | Rice (Rice Blast) | Effective control at 50-150 µg/ml. | jmb.or.kr |
| Corticium sasaki | Rice (Sheath Blight) | Effective control at 50-150 µg/ml. | jmb.or.kr |
| Puccinia recondita | Wheat (Leaf Rust) | Effective control at 50-150 µg/ml. | jmb.or.kr |
| Blumeria graminis f. sp. hordei | Barley (Powdery Mildew) | Effective control at 50-150 µg/ml. | jmb.or.kr |
| Colletotrichum gloeosporioides | Apple (Anthracnose) | Significant in vitro and in vivo inhibition. | researchgate.netnih.gov |
| Botrytis cinerea | Lettuce (Grey Mould), Apple | Controls grey mould; derivatives show improved activity. | researchgate.netgoogle.com |
| Alternaria solani | Tomato (Early Blight) | Significant in vitro inhibition. | researchgate.netnih.govgoogle.com |
| Cytospora sp. | Apple (Valsa Canker) | Active against this pathogen; derivatives show enhanced activity. | researchgate.netnih.gov |
| Fusarium solani | Various | Active against this pathogen. | researchgate.netnih.gov |
Advanced Computational Modeling for Drug-Target Interactions and New Analog Design
Advanced computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are playing an increasingly vital role in understanding the mechanism of action of this compound and in the rational design of new, more effective analogs. mdpi.commdpi.comresearchgate.net These in silico methods allow researchers to predict and analyze the binding interactions between this compound or its derivatives and their molecular targets at an atomic level. researchgate.netresearchgate.net
A primary target of this compound in eukaryotic cells is tubulin, a protein essential for the formation of microtubules and the mitotic spindle. mdpi.complos.org Computational studies have explored the binding of this compound to various human β-tubulin isotypes, providing insights into its anticancer properties. mdpi.comnih.gov Molecular docking has been used to identify the binding pocket on tubulin, which overlaps with that of the anticancer drug paclitaxel. mdpi.com MD simulations have further elucidated the stability of the drug-protein complex, showing how this compound derivatives can form stable interactions with the tubulin protein. mdpi.comnih.gov These studies help explain the structural basis for the observed biological activity and guide the design of derivatives with enhanced affinity and specificity for different tubulin isotypes, which could be crucial for overcoming drug resistance in cancer cells. mdpi.comnih.gov
The application of computational modeling extends to the development of this compound derivatives as potential antibacterial agents. mdpi.comnih.gov Since this compound targets microtubules in eukaryotes, researchers have investigated its interaction with FtsZ, the prokaryotic homolog of tubulin. mdpi.com In silico design and screening of novel this compound derivatives have identified compounds with strong binding affinities for bacterial targets like FtsZ, penicillin-binding proteins (PBP2), and tyrosine phosphatase. mdpi.comresearchgate.net MD simulations have confirmed the stability of these derivatives when bound to FtsZ, suggesting they could function as effective antibacterial agents. mdpi.comnih.gov
Furthermore, computational approaches are used to rationalize the structure-activity relationships (SAR) observed in laboratory experiments. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has been employed to correlate the structural features of this compound derivatives with their antifungal activity against plant pathogens. researchgate.netnih.gov These models generate contour maps that indicate which regions of the molecule are sensitive to modification and what chemical properties (e.g., steric bulk, electrostatic potential) are favorable for enhancing activity, thus providing a roadmap for future synthetic efforts. researchgate.netnih.gov
Table 3: Summary of Computational Studies on this compound and its Derivatives
| Computational Method | Target Protein(s) | Key Objective | Major Finding | Reference(s) |
| Molecular Docking & MD Simulation | Human β-tubulin isotypes | Investigate binding affinities and interactions for anticancer applications. | Derivatives showed favorable interactions and higher binding affinities than this compound, suggesting potential for designing isotype-specific inhibitors. | mdpi.comnih.gov |
| Molecular Docking & MD Simulation | SARS-CoV-2 Main Protease, ACE2 | Explore potential for repurposing against COVID-19. | This compound and its derivatives showed good binding potential to viral and host proteins, suggesting a possible therapeutic role. | mdpi.comresearchgate.net |
| Molecular Docking & MD Simulation | FtsZ, PBP2, Tyrosine Phosphatase (Bacterial) | Design and evaluate novel derivatives for antibacterial activity. | Designed derivatives displayed robust binding affinities and stability with bacterial targets, particularly FtsZ. | mdpi.comnih.gov |
| Molecular Docking | Candida albicans CYP51A1 | Support experimental antifungal evaluation. | Target compounds fit well into the active site, corroborating the experimental antifungal activity results. | bohrium.com |
| 3D-QSAR (CoMFA) | Not specified (based on ligand structure) | Elucidate structure-activity relationships for antifungal activity against plant pathogens. | Revealed that bulky and electronegative groups at the 4'-position are favorable for increasing activity against C. gloeosporioides. | researchgate.netnih.gov |
| Molecular Docking | Human Phosphodiesterase 5 (PDE5) | Investigate potential effects on erectile function. | Docking studies provided insights into the binding mechanisms of this compound with PDE5. | researchgate.net |
Q & A
Q. How can researchers optimize the synthetic pathway of griseofulvin to improve yield and purity?
this compound biosynthesis involves polyketide synthase (gsfA) combining acetyl-CoA and malonyl-CoA units to form a heptaketide backbone, followed by methylation via O-methyltransferases (gsfB/gsfC) . Methodological optimization includes:
- Enzyme engineering : Modifying gsfA or methyltransferases to enhance catalytic efficiency.
- Precursor supplementation : Adjusting malonyl-CoA/acetyl-CoA ratios in fermentation media.
- Analytical validation : Using HPLC and LC-MS to monitor intermediates (e.g., benzophenone 5a) and final product purity .
Q. What structural features of this compound are critical for its antifungal activity?
The spirocyclic structure (rings A, B, C) and substituents (e.g., 7-chloro, 4,6-dimethoxy groups) are essential. Key methods to study structure-activity relationships (SAR) include:
- Analog synthesis : Modifying the C-ring (e.g., 2'-, 4'-, or 5'-position substitutions) via alcoholysis or diazo derivatization .
- Biological assays : Testing antifungal efficacy against Microsporum and Trichophyton species using microdilution MIC/MFC assays .
- Spectroscopic analysis : IR and NMR to confirm structural integrity and correlate modifications with activity .
Q. How can researchers address this compound’s poor aqueous solubility in formulation studies?
Solubility enhancement strategies include:
- Solid dispersions : Dispersing this compound in polyethylene glycol (PEG) matrices via fusion/solvent methods to create supersaturated solutions .
- Self-emulsifying drug delivery systems (SEDDS) : Using Capmul GMO-50/Poloxamer mixtures to form nanoemulsions with stable droplet size and improved dissolution .
- Amorphous forms : Quenching molten this compound in liquid nitrogen, validated via DSC and FT-IR .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s antitumor effects, and how do they differ from its antifungal action?
In fungal cells, this compound binds tubulin, disrupting mitotic spindle assembly (fungistatic). In human cancer cells, it suppresses microtubule dynamic instability (IC₅₀ ~20 μM) without significant polymerization inhibition, arresting mitosis at prometaphase/anaphase . Key methodologies:
- Dynamic instability assays : Quantifying microtubule growth/shrinkage rates in vitro via time-lapse microscopy .
- Phenotypic screening : Identifying centrosomal clustering inhibition using immunofluorescence and live-cell imaging .
- Apoptosis assays : Measuring caspase-3 activation and Annexin V staining in treated tumor cell lines .
Q. How can this compound derivatives be designed to overcome resistance or enhance bioavailability?
Recent advances include:
- Sulfone/sulfoxide derivatives : Synthesized to improve metabolic stability and tumor penetration. These derivatives show synergistic effects with taxanes in resistant cancers .
- Molecular docking : Identifying analogs with enhanced hydrophobic/H-bond interactions (e.g., compound 15 in binds Thr276 via three H-bonds vs. one in this compound).
- Pharmacokinetic profiling : Comparing AUC, Cₚmax, and Tmax of SEDDS vs. conventional formulations in fed/fasted animal models .
Q. What experimental approaches are used to resolve contradictions in this compound’s reported mechanisms of action?
Disparate data (e.g., fungistatic vs. apoptotic effects) require:
- Dose-response studies : Differentiating low-dose (microtubule dynamics suppression) vs. high-dose (organelle membrane disruption) effects .
- Genetic knockdowns : Silencing tubulin isotypes or centrosomal proteins (e.g., γ-tubulin) to isolate mechanism-specific phenotypes .
- Cross-species comparisons : Testing this compound in yeast (S. cerevisiae) vs. mammalian cells to clarify evolutionary divergence in target sensitivity .
Q. How can researchers assess the ecological impact of this compound in soil and microbial communities?
Ecotoxicological evaluations involve:
- Soil microcosms : Dosing this compound (≤1000 mg/kg dry weight) and monitoring earthworm viability, microbial diversity (16S rRNA sequencing), and enzyme activity (urease/dehydrogenase assays) .
- Dose-effect modeling : Correlating this compound concentrations with bacterial/actinomycete/fungal population shifts .
- Leaching studies : Tracking this compound mobility in soil columns using HPLC-MS .
Methodological Notes
- Data Contradictions : For example, early IR/NMR assignments for methoxy groups were revised using 2D NMR and X-ray crystallography .
- Advanced Techniques : Phenotypic screening (e.g., centrosomal clustering assays) requires careful controls, as dye-labeling conventions (e.g., red/green fluorescence) can invert data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
